n-Ethyl-n-cyanoethyl-m-toluidine
Description
The exact mass of the compound N-(2-Cyanoethyl)-N-ethyl-m-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93794. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(N-ethyl-3-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCPMHHNIOSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051735 | |
| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-69-6 | |
| Record name | 3-[Ethyl(3-methylphenyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 148-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-ethyl-m-toluidino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8HAT3D9UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine (CAS 148-69-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of n-Ethyl-n-cyanoethyl-m-toluidine, a significant chemical intermediate. It details the compound's physicochemical properties, safety and toxicological data, primary applications, and generalized analytical methodologies.
Chemical Identity and Properties
This compound, identified by the CAS number 148-69-6, is an aromatic amine derivative.[1][2][3][4][5][6][7][8][9][10][11] Its chemical structure consists of an m-toluidine core functionalized with both an ethyl and a cyanoethyl group on the nitrogen atom.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to yellow or brown liquid at room temperature.[10]
| Property | Value | Source(s) |
| CAS Number | 148-69-6 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₂H₁₆N₂ | [10] |
| Molecular Weight | 188.27 g/mol | [10] |
| Synonyms | 3-[Ethyl(3-methylphenyl)amino]propionitrile, 3-(N-Ethyl-m-toluidino)propionitrile | |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 337.8 °C at 760 mmHg[1][2][4]190 °C at 20 mmHg[12] | [1][2][4][12] |
| Density | 1.008 g/cm³ | [1][2][4] |
| Flash Point | 140 - 145.1 °C | [1][2][12] |
| Refractive Index | 1.547 | [1] |
| Purity | Typically available as >98% (GC) |
Structural Information
A logical overview of the data presented in this guide is illustrated below.
Safety and Toxicology
Based on available safety data sheets, this compound is classified as hazardous.[13] It is harmful if it comes into contact with skin or is inhaled and causes both skin and serious eye irritation.[13]
GHS Classification and Toxicological Data
| Parameter | Value | Source(s) |
| GHS Classification | Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2) | [13] |
| Signal Word | Warning | [13] |
| Hazard Statements | H312 + H332: Harmful in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [13] |
| Precautionary Statements | P261, P264, P280, P302+P352+P312, P304+P340+P312, P337+P313 | [13] |
| Acute Oral Toxicity (LD50) | 3,710 mg/kg (Rat) | [13] |
Handling Precautions: Use in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid breathing vapors or mist.[13] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[13] Wash skin thoroughly after handling.[13]
Applications
This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of coloring agents and agrochemicals.
-
Dye Intermediate: It is a key precursor for the manufacturing of various disperse dyes. Specific examples include Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179, which are used in the textile industry.[6]
-
Agrochemical Synthesis: The compound is used in the production of agrochemicals. Its structure is particularly valuable for synthesizing certain classes of herbicides.
Experimental Protocols: Analytical Characterization
The purity and identity of this compound are typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated protocols for this exact compound are proprietary, a generalized workflow based on methods for structurally similar aromatic amines is provided.[14][15]
Generalized Workflow for Purity Analysis by GC-FID
This workflow outlines the standard procedure for determining the purity of an this compound sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Methodology Details:
-
Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID) is used. A capillary column suitable for separating aromatic amines, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is appropriate.[14]
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing the substance and dissolving it in a high-purity solvent like methanol or acetonitrile to a known concentration, typically around 1 mg/mL.[14]
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated using the area percent method from the resulting chromatogram. The formula is:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[14]
-
This method assumes that all components have a similar response factor in the FID. For higher accuracy, analysis using a reference standard and calibration curve is recommended.
References
- 1. N-Ethyl-N-Cyanoethyl-m-Toluidine148-69-6,Purity98%_Alfa Chemistry111 [molbase.com]
- 2. 3-(N-Ethyl-m-toluidino)propiononitrile | CAS#:148-69-6 | Chemsrc [chemsrc.com]
- 3. 148-69-6 | CAS DataBase [m.chemicalbook.com]
- 4. News - this compound CAS 148-69-6 [mit-ivy.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. This compound | 148-69-6 [chemicalbook.com]
- 7. 148-69-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Online | N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Manufacturer and Suppliers [scimplify.com]
- 9. This compound CAS#: 148-69-6 [m.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. arctomsci.com [arctomsci.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profile of n-Ethyl-n-cyanoethyl-m-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its molecular structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also presented. This compound is a key intermediate in the synthesis of various disperse dyes, making its structural elucidation and characterization crucial for quality control and process optimization in various industrial applications.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the primary spectroscopic techniques used in the structural analysis of organic molecules. These predictions are based on the known spectral properties of the functional groups present in this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.1-7.3 | m | 1H | Aromatic CH |
| ~6.6-6.8 | m | 3H | Aromatic CH |
| ~3.5 | t | 2H | N-CH₂-CH₂-CN |
| ~3.4 | q | 2H | N-CH₂-CH₃ |
| ~2.6 | t | 2H | N-CH₂-CH₂-CN |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.2 | t | 3H | N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~148 | Quaternary | Aromatic C-N |
| ~139 | Quaternary | Aromatic C-CH₃ |
| ~129 | CH | Aromatic CH |
| ~118 | Quaternary | C≡N |
| ~116 | CH | Aromatic CH |
| ~112 | CH | Aromatic CH |
| ~108 | CH | Aromatic CH |
| ~48 | CH₂ | N-CH₂-CH₂-CN |
| ~45 | CH₂ | N-CH₂-CH₃ |
| ~21 | CH₃ | Ar-CH₃ |
| ~18 | CH₂ | N-CH₂-CH₂-CN |
| ~12 | CH₃ | N-CH₂-CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3050-3000 | Medium | C-H | Aromatic Stretch |
| ~2970-2850 | Medium-Strong | C-H | Aliphatic Stretch |
| ~2250 | Medium | C≡N | Nitrile Stretch |
| ~1600, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretch |
| ~1370 | Medium | C-N | Aromatic Amine Stretch |
| ~850-750 | Strong | C-H | Aromatic Out-of-plane Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 173 | Medium | [M - CH₃]⁺ |
| 147 | High | [M - CH₂CN]⁺ |
| 132 | Medium | [M - C₂H₅, -CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument-specific parameters may require optimization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.
Instrumentation: A benchtop FT-IR spectrometer is typically used.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.
-
Place a single drop of the liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.
-
Mount the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty, clean salt plates.
-
Place the sample holder with the prepared plates into the instrument's sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are usually averaged.
Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
-
Transfer the solution into a clean NMR tube.
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is typically employed.
-
Key parameters to be set include the pulse width (commonly 30°), a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition:
-
Proton-decoupled mode is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Instrumentation: Various types of mass spectrometers can be used, such as those employing electron ionization (EI) or electrospray ionization (ESI).
Sample Preparation and Introduction:
-
For EI-MS, the liquid sample is introduced into the instrument, where it is vaporized in a high vacuum.
-
For ESI-MS, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL or less) and then infused into the ion source.
Ionization and Analysis:
-
In EI, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.
-
In ESI, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets from which ions are generated.
-
The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.
Caption: A logical workflow for the structural analysis of this compound.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of n-Ethyl-n-cyanoethyl-m-toluidine
For Immediate Release
In the intricate world of chemical analysis, particularly within the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in the synthesis of various commercial products, including disperse dyes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound are summarized below. These values were determined using advanced NMR prediction software and refined by comparative analysis with structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 1.15 | Triplet | 7.0 | 3H |
| H-b | 3.35 | Quartet | 7.0 | 2H |
| H-c | 2.60 | Triplet | 7.0 | 2H |
| H-d | 3.60 | Triplet | 7.0 | 2H |
| H-e | 2.30 | Singlet | - | 3H |
| H-f, h | 6.60 - 6.70 | Multiplet | - | 2H |
| H-g | 7.10 | Triplet | 8.0 | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 12.5 |
| C-2 | 45.0 |
| C-3 | 18.0 |
| C-4 | 48.0 |
| C-5 | 118.0 |
| C-6 | 148.0 |
| C-7 | 112.0 |
| C-8 | 139.0 |
| C-9 | 116.0 |
| C-10 | 129.0 |
| C-11 | 120.0 |
| C-12 | 21.5 |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR data correlation.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
NMR Analysis Workflow
The logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation, is depicted in the following diagram.
Conclusion
This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. The tabulated data, along with the provided molecular structure and experimental protocols, serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. Future work should focus on the experimental validation of these predicted spectral data to further solidify our understanding of this molecule's properties.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of n-Ethyl-n-cyanoethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as they apply to the characterization of n-Ethyl-n-cyanoethyl-m-toluidine. This document outlines expected spectral data, detailed experimental protocols, and the fundamental principles of these methods for the structural elucidation and identification of this compound.
Introduction to this compound
This compound is an aromatic tertiary amine. Its structure, featuring a substituted benzene ring, an ethyl group, and a cyanoethyl group, gives rise to a unique spectral fingerprint that can be effectively analyzed by FT-IR and mass spectrometry. This compound and its analogs are of interest in various fields, including dye manufacturing and as intermediates in organic synthesis. Accurate analytical characterization is crucial for quality control, reaction monitoring, and safety assessment.
Predicted FT-IR Spectral Data
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below summarizes the expected characteristic absorption bands for this compound. These predictions are based on the known absorption ranges for its constituent functional groups.[1][2][3][4][5]
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| 2975 - 2850 | Aliphatic C-H (ethyl & cyanoethyl) | Stretch | Medium to Strong |
| 2260 - 2240 | Nitrile (C≡N) | Stretch | Sharp, Medium |
| 1620 - 1580 & 1520 - 1470 | Aromatic C=C | Stretch | Medium to Strong |
| 1470 - 1430 | Aliphatic C-H | Bend (Scissoring) | Medium |
| 1380 - 1365 | Aliphatic C-H | Bend (Umbrella) | Medium |
| 1335 - 1250 | Aromatic C-N | Stretch | Strong |
| 1250 - 1020 | Aliphatic C-N | Stretch | Medium to Weak |
| 900 - 670 | Aromatic C-H | Out-of-plane Bend | Strong |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 188.26 g/mol ), the following table outlines the predicted major fragments based on common fragmentation pathways for aromatic amines and nitriles.[6][7][8][9]
| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |
| 188 | [M]⁺ (Molecular Ion) | Electron Ionization |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 159 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 147 | [M - CH₂CN]⁺ | Alpha-cleavage with loss of a cyanomethyl radical |
| 134 | [M - C₂H₄CN]⁺ | Cleavage of the N-cyanoethyl bond |
| 118 | [C₈H₁₀N]⁺ | Rearrangement and loss of the cyano group and adjacent carbons |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement of the toluidine ring |
Experimental Protocols
The following are detailed methodologies for the FT-IR and Mass Spectrometry analysis of this compound.
FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[10][11][12]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile organic compounds like this compound.[13][14][15][16]
Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
A capillary column suitable for the analysis of aromatic amines (e.g., a DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid column overloading.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using FT-IR and GC-MS.
Caption: Analytical Workflow for this compound
Logical Relationship of Analytical Techniques
The diagram below shows the logical relationship between the analytical techniques and the information they provide for the characterization of the target molecule.
Caption: Interrelation of Analytical Data
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 5 Nitrile IR Spectrum Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. agilent.com [agilent.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. memphis.edu [memphis.edu]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of n-Ethyl-n-cyanoethyl-m-toluidine
An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
This compound, with the CAS number 148-69-6, is an aromatic amine of significant interest in various industrial applications. Its molecular structure, featuring an ethyl group and a cyanoethyl group attached to the nitrogen of m-toluidine, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various synthetic processes. A summary of its key physical properties is presented in the table below. It is important to note that some of the data are predicted values due to the limited availability of experimentally determined values in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Clear, colorless to light orange/yellow liquid | [1] |
| Boiling Point | 337.8 ± 25.0 °C (Predicted) | [1] |
| Melting Point | Not available | |
| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5470 to 1.5510 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | |
| pKa | 5.42 ± 0.50 (Predicted) | [1] |
Experimental Protocols for Determination of Physical Properties
Boiling Point Determination:
The boiling point of a liquid can be determined using a distillation apparatus.
-
Place a small volume of the sample in a distillation flask with a few boiling chips.
-
Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm of the flask.
-
Heat the flask gently. The temperature at which the liquid actively boils and the vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.
Density Measurement:
A pycnometer is used for the precise determination of density.
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solute to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the solute in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Chemical Properties
The chemical reactivity of this compound is dictated by its aromatic ring, the tertiary amine functionality, and the cyano group.
-
Aromatic Ring: The benzene ring is activated by the electron-donating amino group, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The substitution pattern is directed by the existing substituents.
-
Tertiary Amine: The tertiary amine nitrogen is basic and can be protonated to form a salt. It can also undergo oxidation.
-
Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Reactivity with Acids
Aromatic amines are weak bases and react with strong acids to form the corresponding ammonium salts.[3]
Cyanoethylation Reaction
The synthesis of this compound involves the cyanoethylation of n-ethyl-m-toluidine. This reaction is a Michael addition of the secondary amine to acrylonitrile, typically catalyzed by a base or an acid.[4][5]
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via the cyanoethylation of n-ethyl-m-toluidine.
Materials:
-
n-Ethyl-m-toluidine
-
Acrylonitrile
-
Acetic acid (catalyst)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve n-ethyl-m-toluidine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
References
- 1. This compound CAS#: 148-69-6 [m.chemicalbook.com]
- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
N-Ethyl-n-cyanoethyl-m-toluidine: A Core Component in Azo Dye Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: N-Ethyl-n-cyanoethyl-m-toluidine is a crucial aromatic amine intermediate extensively utilized in the synthesis of a variety of azo disperse dyes.[1][2] These dyes are of significant commercial importance, finding widespread application in the textile industry for coloration of synthetic fibers such as polyester. The presence of the cyanoethyl group in the molecule plays a significant role in the final properties of the dye, including its color, fastness, and affinity to the fabric. This technical guide provides a comprehensive overview of the synthesis of this compound, its role in the formation of azo dyes, and detailed experimental protocols.
Physicochemical Properties
This compound is a substituted aromatic amine with the chemical formula C12H16N2. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 148-69-6 | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Brown liquid | [3] |
| Purity | ≥ 98% | [1] |
| Flash Point | 149°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from m-toluidine. The first step involves the N-ethylation of m-toluidine to produce N-Ethyl-m-toluidine, which is then followed by cyanoethylation.
Step 1: Synthesis of N-Ethyl-m-toluidine
A common laboratory-scale method for the synthesis of N-Ethyl-m-toluidine is the direct alkylation of m-toluidine with an ethylating agent, such as ethyl bromide.[4][5]
Experimental Protocol:
-
In a sealed pressure vessel, combine m-toluidine and ethyl bromide in a 1:1 molar ratio.[4]
-
Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass of N-Ethyl-m-toluidine hydrobromide will form.[4]
-
Break up the crystalline mass and add a 10% aqueous solution of sodium hydroxide to liberate the free amine.
-
Extract the N-Ethyl-m-toluidine with a suitable organic solvent, such as diethyl ether.
-
Wash the organic extract with water to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by distillation to obtain crude N-Ethyl-m-toluidine.
-
Purify the crude product by vacuum distillation. The boiling point of N-Ethyl-m-toluidine is 221 °C at atmospheric pressure.[4][6]
| Parameter | Value | Reference |
| Yield | 63-66% | [4] |
| Boiling Point | 221 °C | [6] |
| Density | 0.957 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.546 | [6] |
Step 2: Cyanoethylation of N-Ethyl-m-toluidine
The second step involves the reaction of N-Ethyl-m-toluidine with acrylonitrile in a process known as cyanoethylation. This reaction is a Michael addition, where the secondary amine acts as a nucleophile.[7]
Experimental Protocol:
-
In a reaction flask, dissolve N-Ethyl-m-toluidine in a suitable solvent.
-
Add a basic catalyst to the mixture. The cyanoethylation of amines is typically base-catalyzed.[7]
-
Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature. The reaction is often exothermic.
-
Stir the reaction mixture for a specified period to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the catalyst with a suitable acid.
-
Isolate the crude this compound. This may involve extraction and removal of the solvent.
-
Purify the product, for example, by vacuum distillation or column chromatography.
Application in Azo Dye Synthesis
This compound serves as a coupling component in the synthesis of azo dyes. The general process involves two main reactions: diazotization of a primary aromatic amine and the subsequent azo coupling reaction with this compound.[8][9]
Diazotization
In this step, a primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[8][9]
Azo Coupling
The resulting diazonium salt is then reacted with the coupling component, this compound. The lone pair of electrons on the nitrogen atom of the toluidine derivative attacks the positively charged nitrogen of the diazonium salt, leading to the formation of an azo compound, which is characterized by the -N=N- functional group. This azo group is a chromophore that imparts color to the molecule.[8][9]
Example: Synthesis of a Disperse Red Dye
While a specific protocol for Disperse Red 179 was not found, a general procedure for the synthesis of a disperse red dye using a toluidine derivative is as follows. This can be adapted for this compound.
Experimental Protocol:
-
Diazotization:
-
Dissolve the chosen primary aromatic amine (e.g., a substituted aniline) in a mixture of a strong acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a change in the solution.
-
-
Coupling:
-
In a separate vessel, dissolve this compound in a suitable solvent, which may be acidic or basic depending on the specific reaction conditions.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of this compound with continuous stirring.
-
The coupling reaction usually proceeds quickly, resulting in the formation of the colored azo dye, which may precipitate out of the solution.
-
Maintain the low temperature and continue stirring for a period to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent.
-
| Parameter | Description |
| Diazo Component | A primary aromatic amine, often containing electron-withdrawing groups to enhance the electrophilicity of the diazonium salt. |
| Coupling Component | This compound |
| Reaction Temperature | 0-5 °C for both diazotization and coupling |
| pH Control | The pH of the coupling reaction is crucial and is adjusted to optimize the reaction rate and product yield. |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
Caption: Synthesis pathway of this compound.
Caption: General workflow for azo dye synthesis.
Conclusion
This compound is a pivotal intermediate in the production of azo disperse dyes. Its synthesis involves a two-step process of N-ethylation followed by cyanoethylation. As a coupling component, it readily reacts with diazonium salts to form highly colored azo compounds. Understanding the detailed experimental protocols and reaction mechanisms is essential for researchers and professionals in the fields of dye chemistry and materials science to develop new and improved colorants with desired properties for various applications. Further research into the synthesis of specific disperse dyes using this intermediate can lead to the development of novel colors with enhanced performance characteristics.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound | 148-69-6 [chemicalbook.com]
- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Ethyl-m-toluidine = 98.0 GC 102-27-2 [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scispace.com [scispace.com]
The Strategic Role of n-Ethyl-n-cyanoethyl-m-toluidine in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6) is a key chemical intermediate with significant, though not always directly documented, applications in the synthesis of specialized agrochemicals. This technical guide explores its core function, primarily as a precursor in the synthesis of dinitroaniline herbicides, a class of compounds known for their pre-emergent herbicidal activity. While direct, publicly available synthesis routes for commercial herbicides starting from this compound are not extensively detailed in scientific literature, this paper constructs a plausible synthetic pathway based on established chemical principles and available data on related compounds. This guide provides a comprehensive overview of its synthesis, potential reaction mechanisms in agrochemical production, and detailed experimental protocols for precursor synthesis, offering valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.
Introduction
This compound is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive cyanoethyl group and a substituted aniline core, makes it a suitable intermediate for the construction of more complex molecules. In the context of agrochemicals, its primary theorized role is as a precursor to key intermediates in the manufacturing of dinitroaniline herbicides such as ethalfluralin and benfluralin. These herbicides function by inhibiting root and shoot growth in susceptible plants.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from m-toluidine. The first step involves the N-ethylation of m-toluidine, followed by cyanoethylation.
Step 1: Synthesis of N-ethyl-m-toluidine
A common method for the synthesis of N-ethyl-m-toluidine is the reductive amination of m-toluidine with acetaldehyde.
Experimental Protocol: Reductive Amination for N-ethyl-m-toluidine Synthesis
-
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (1 equivalent) in dichloromethane.
-
Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the intermediate imine.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.
-
Slowly add the reducing agent suspension to the imine-containing reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude N-ethyl-m-toluidine via vacuum distillation or flash column chromatography.
-
| Parameter | Value/Range |
| Reactants | m-Toluidine, Acetaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
| Workup | Aqueous bicarbonate quench, extraction |
| Purification | Vacuum distillation or column chromatography |
Step 2: Cyanoethylation of N-ethyl-m-toluidine
The second step involves the reaction of N-ethyl-m-toluidine with acrylonitrile to introduce the cyanoethyl group.
Generalized Experimental Protocol: Cyanoethylation
-
Materials:
-
N-ethyl-m-toluidine
-
Acrylonitrile
-
A catalytic amount of a suitable base (e.g., sodium hydroxide) or acid.
-
-
Procedure:
-
Combine N-ethyl-m-toluidine and a catalytic amount of base or acid in a reaction vessel.
-
Slowly add acrylonitrile to the mixture, controlling the temperature as the reaction can be exothermic.
-
Stir the reaction mixture at a controlled temperature until completion (monitored by TLC or GC).
-
Neutralize the catalyst.
-
Purify the resulting this compound, typically by vacuum distillation.
-
| Parameter | Value/Range |
| Reactants | N-ethyl-m-toluidine, Acrylonitrile |
| Catalyst | Base (e.g., NaOH) or Acid |
| Temperature | Controlled, potentially elevated |
| Purification | Vacuum distillation |
Proposed Role in Dinitroaniline Herbicide Synthesis
While direct public-domain evidence is limited, the structure of this compound strongly suggests its utility as an intermediate in the synthesis of dinitroaniline herbicides. The following section outlines a plausible, though not explicitly documented, synthetic pathway to a dinitroaniline herbicide.
The core of this proposed pathway involves the conversion of the cyanoethyl group to a suitable functional group for further elaboration, followed by nitration of the aromatic ring.
An In-depth Technical Guide on the Basic Reactivity of the Cyanoethyl Group in Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanoethylation of aromatic amines is a cornerstone reaction in organic synthesis, providing a versatile pathway to introduce a β-propionitrile moiety onto an aromatic scaffold. This reaction, fundamentally an aza-Michael addition, is of significant interest due to the utility of the resulting products as key intermediates in the synthesis of dyes, pharmaceuticals, and performance polymers. This technical guide delineates the core principles governing the reactivity of the cyanoethyl group with aromatic amines, including a detailed examination of reaction mechanisms, influencing factors such as electronic and steric effects, and the role of various catalytic systems. Comprehensive experimental protocols for the synthesis of mono- and di-cyanoethylated anilines are provided, supplemented by tabulated quantitative data and spectroscopic characterization to facilitate reproducibility and further investigation.
Introduction to the Reactivity of the Cyanoethyl Group
The reaction between an aromatic amine and acrylonitrile, termed cyanoethylation, is a classic example of a conjugate addition, specifically an aza-Michael addition.[1][2][3] The underlying principle of this reaction is the nucleophilic attack of the aromatic amine's nitrogen atom on the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile (-C≡N) group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles like aromatic amines.[2][4]
While aliphatic amines are often reactive enough to undergo cyanoethylation without a catalyst, aromatic amines, being weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, generally require a catalyst to proceed at a practical rate.[5] The reaction can yield either mono- or N,N-bis(2-cyanoethyl) derivatives, with the product distribution being controllable through the choice of catalyst and reaction conditions.[4]
Reaction Mechanism and Influencing Factors
The cyanoethylation of aromatic amines can be catalyzed by both acids and bases. The choice of catalyst significantly impacts the reaction rate, selectivity, and the range of applicable substrates.
Catalysis:
-
Acid Catalysis: Protic acids like acetic acid and Lewis acids such as cuprous chloride, cupric acetate, zinc chloride, and yttrium nitrate can catalyze the reaction.[4][5][6] Acid catalysts are thought to activate the acrylonitrile by protonating or coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon. Cupric acetate has been identified as a particularly effective catalyst for the selective mono-cyanoethylation of a wide range of aromatic amines, including those that are sterically hindered or deactivated by electron-withdrawing groups.[4]
-
Base Catalysis: Strong bases, including quaternary ammonium hydroxides (e.g., Triton B) and choline, can also promote the reaction.[4] Base catalysis typically proceeds by deprotonating the amine, increasing its nucleophilicity.
Factors Influencing Reactivity:
-
Electronic Effects: The nucleophilicity of the aromatic amine is a critical factor. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[4] Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the amine's reactivity, often necessitating more potent catalysts or harsher reaction conditions.[4]
-
Steric Hindrance: Substituents at the ortho position of the aromatic amine or on the nitrogen atom itself can sterically hinder the approach of the amine to the acrylonitrile molecule.[4] This steric impediment can significantly slow down the reaction and may require specialized catalysts like cupric acetate to achieve good yields of the mono-cyanoethylated product.[4]
Quantitative Data on Cyanoethylation of Aromatic Amines
The following tables summarize the yields of cyanoethylation reactions for various aromatic amines under different catalytic conditions, illustrating the impact of electronic and steric factors.
| Aromatic Amine | Catalyst System | Product | Yield (%) | Reference |
| Aniline | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)aniline | 72-78 | [2] |
| Aniline | Cupric Acetate | N-(2-Cyanoethyl)aniline | 73 | [2] |
| Aniline | Hydrochloric Acid / Zinc Chloride | N-(2-Cyanoethyl)aniline | 94-95 | [5] |
| p-Anisidine | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)-p-anisidine | 76 | [2] |
| m-Chloroaniline | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)-m-chloroaniline | 42 | [2] |
| o-Chloroaniline | Cupric Acetate Monohydrate | 3-(o-Chloroanilino)propionitrile | 90-94 | [7] |
| o-Phenylenediamine | Aniline Hydrochloride / Diethylamine | N,N'-Bis(2-cyanoethyl)-o-phenylenediamine | 70 | [2] |
| p-Phenylenediamine | Aniline Hydrochloride / Diethylamine | N,N'-Bis(2-cyanoethyl)-p-phenylenediamine | 22 | [2] |
| p-Toluidine | Acetic Acid | N,N-Bis(2-cyanoethyl)-p-toluidine | - | [8] |
| m-Toluidine | Acetic Acid | N,N-Bis(2-cyanoethyl)-m-toluidine | - | [8] |
| p-Chloroaniline | Acetic Acid | N,N-Bis(2-cyanoethyl)-p-chloroaniline | - | [8] |
| m-Nitroaniline | Cupric Acetate | 3-(m-Nitroanilino)propionitrile | Good Yield | [7] |
Note: A dash (-) indicates that a specific yield was not provided in the cited literature, although the reaction was reported.
Detailed Experimental Protocols
Synthesis of N-(2-Cyanoethyl)aniline (Mono-cyanoethylation)
This protocol is adapted from a procedure using an aniline salt and a secondary amine.[2]
Materials:
-
Aniline hydrochloride (12.95 g, 0.10 mole)
-
Acrylonitrile (6.6 g, 0.12 mole)
-
Diethylamine (9.1 g, 0.12 mole)
-
10% Aqueous sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Combine aniline hydrochloride, acrylonitrile, and diethylamine in a 100-mL round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture in a heating mantle or oil bath maintained at 180°C for 2.5 hours.
-
Cool the resulting melt to 0°C in an ice bath.
-
Add 50 mL of 10% aqueous sodium hydroxide solution and extract the mixture with four 50-mL portions of chloroform.
-
Wash the combined chloroform extracts with two 25-mL portions of water. Back-extract the water washes with a final 10-mL portion of chloroform.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Remove the chloroform by rotary evaporation.
-
Distill the residue under reduced pressure. The product, N-(2-cyanoethyl)aniline, is collected at 115–120°/0.01 mm.
-
The product solidifies upon cooling to yield colorless plates.
-
Yield: 10.5–11.4 g (72–78%)
-
Melting Point: 48–51°C[2]
-
Spectroscopic Characterization of N-(2-Cyanoethyl)aniline:
-
FTIR (KBr, cm⁻¹): The spectrum would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900-2850 cm⁻¹), C≡N stretching (a sharp peak around 2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1300-1200 cm⁻¹).
-
¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.6-7.3 ppm), a broad singlet for the N-H proton, a triplet for the -CH₂-N protons (~3.4 ppm), and a triplet for the -CH₂-CN protons (~2.6 ppm).
-
¹³C NMR (CDCl₃, δ ppm): Expected signals would include aromatic carbons, a signal for the nitrile carbon (-C≡N) around 118 ppm, and signals for the two aliphatic carbons (-CH₂-N and -CH₂-CN).
Synthesis of N,N-Bis(2-cyanoethyl)aniline (Di-cyanoethylation)
This is a general procedure that can be adapted using various catalysts known to favor di-substitution, such as cuprous chloride or specific acid catalysts under forcing conditions.[7][8]
Materials:
-
Aniline (9.3 g, 0.1 mole)
-
Acrylonitrile (13.25 g, 0.25 mole, excess)
-
Catalyst (e.g., acetic acid with cuprous chloride, or AlCl₃)
-
Appropriate solvent (e.g., toluene or excess acetic acid)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in the chosen solvent.
-
Add the catalyst to the solution.
-
Heat the mixture to reflux and add acrylonitrile dropwise over a period of 30 minutes.
-
Continue refluxing for several hours (reaction progress can be monitored by TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield N,N-Bis(2-cyanoethyl)aniline.
-
Melting Point: 81-84°C[9]
-
Spectroscopic Characterization of N,N-Bis(2-cyanoethyl)aniline:
-
FTIR (KBr, cm⁻¹): The spectrum will lack an N-H stretching band. Key peaks include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), a strong and sharp C≡N stretching band (~2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1350 cm⁻¹).
-
¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.7-7.3 ppm), a triplet for the -CH₂-N protons (~3.6 ppm, 4H), and a triplet for the -CH₂-CN protons (~2.6 ppm, 4H).
-
¹³C NMR (CDCl₃, δ ppm): For the related N-(2-Cyanoethyl)-N-methylaniline, reported signals are at approximately 149.3, 129.1, 115.8, and 112.1 ppm for the aromatic carbons, and aliphatic carbons in the region of 52.8 and 38.3 ppm.[1][5] Signals for N,N-Bis(2-cyanoethyl)aniline would be expected in similar regions, with the nitrile carbon around 118 ppm.
Visualizations of Reaction and Workflow
General Reaction Mechanism
References
- 1. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 13C NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. rsc.org [rsc.org]
- 6. acadiau.ca [acadiau.ca]
- 7. asianpubs.org [asianpubs.org]
- 8. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
- 9. N,N-Bis(cyanoethyl)aniline | 1555-66-4 [chemicalbook.com]
An In-depth Technical Guide to the Electron-Donating Effects of Substituents in Toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-donating effects of the methyl substituent in the three isomers of toluidine: ortho-, meta-, and para-toluidine. Understanding these effects is crucial for predicting the reactivity, basicity, and potential applications of these compounds, particularly in the fields of medicinal chemistry and materials science. This document details the quantitative measures of these electronic effects, outlines the experimental protocols for their determination, and visually represents the underlying principles governing their behavior.
Quantitative Analysis of Electron-Donating Effects
The position of the methyl group on the aniline ring significantly influences the electron density on the amino group, thereby affecting the basicity of the molecule. This effect can be quantified through several experimental and theoretical parameters, including pKa values, Hammett constants, and spectroscopic data.
Basicity and pKa Values
The most direct measure of the electron-donating effect on the amino group is the basicity of the toluidine isomers, which is typically expressed as the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base, signifying a greater electron-donating effect from the substituent. The experimental pKa values for the conjugate acids of toluidine isomers in aqueous solution are presented in Table 1.
| Isomer | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.6 |
| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.4 |
| m-Toluidine | m-CH₃C₆H₄NH₂ | 4.7 |
| p-Toluidine | p-CH₃C₆H₄NH₂ | 5.1 |
Data sourced from multiple consistent literature reports.
As the data indicates, p-toluidine is the strongest base, followed by m-toluidine, and then aniline. o-Toluidine is the weakest base among the isomers. This trend can be explained by a combination of electronic and steric effects.
Hammett and Taft Constants
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(K/K₀) = ρσ
where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound (aniline in this case), ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. For the dissociation of anilinium ions, a negative σ value indicates an electron-donating group that increases basicity.
The Taft equation extends this concept to account for steric effects, particularly relevant for ortho substituents:
log(k/k₀) = ρσ + δEs
where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants.
| Parameter | ortho-Methyl | meta-Methyl | para-Methyl |
| Hammett Constant (σ) | - | -0.07 | -0.17 |
| Taft Steric Parameter (Es) | -1.24 (for methyl group) | - | - |
| Hammett Reaction Constant (ρ) for Anilinium Ion Dissociation | ~2.6 | ~2.6 | ~2.6 |
Note: The Hammett equation is not strictly applicable to ortho substituents due to steric effects. The Taft steric parameter (Es) for a methyl group is provided as a general indicator of its steric bulk. The reaction constant (ρ) for anilinium ion dissociation is approximately 2.6, indicating a moderate sensitivity to substituent effects.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable insights into the electronic environment of the toluidine isomers.
NMR Spectroscopy
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Increased electron density leads to greater shielding and a lower chemical shift (upfield shift).
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | o-Toluidine | m-Toluidine | p-Toluidine |
| -CH₃ | 2.15 | 2.29 | 2.25 |
| -NH₂ | 3.65 | 3.62 | 3.58 |
| Aromatic-H | 6.68-7.10 | 6.55-7.08 | 6.62-6.98 |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | o-Toluidine | m-Toluidine | p-Toluidine |
| -CH₃ | 17.5 | 21.5 | 20.5 |
| C-NH₂ | 144.7 | 146.4 | 144.0 |
| C-CH₃ | 122.0 | 138.8 | 127.3 |
| Aromatic-C | 115.0, 118.6, 126.9, 130.3 | 112.9, 116.8, 121.7, 129.1 | 115.1, 129.6 |
The upfield shift of the aromatic protons and carbons in p-toluidine compared to the other isomers is consistent with the greater electron-donating effect of the methyl group in the para position.
FT-IR Spectroscopy
The C-N stretching vibration in the FT-IR spectrum is also indicative of the electron density on the nitrogen atom. A stronger C-N bond, resulting from increased electron donation to the ring, will have a higher vibrational frequency.
Table 5: Characteristic FT-IR Frequencies (cm⁻¹)
| Vibration | o-Toluidine | m-Toluidine | p-Toluidine |
| N-H Stretch | ~3370, ~3450 | ~3350, ~3430 | ~3340, ~3420 |
| C-N Stretch | ~1265 | ~1275 | ~1280 |
The higher C-N stretching frequency in p-toluidine suggests a stronger C-N bond, consistent with its greater basicity.
Experimental Protocols
Synthesis of Toluidine Isomers
A general method for the synthesis of toluidine isomers involves the reduction of the corresponding nitrotoluene isomers.
Materials:
-
o-, m-, or p-nitrotoluene
-
Tin (Sn) metal, granular
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitrotoluene isomer and granular tin.
-
Slowly add concentrated HCl to the flask. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reduction.
-
Cool the reaction mixture and slowly add a 40% NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free toluidine.
-
Extract the toluidine from the aqueous mixture with several portions of diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude toluidine can be further purified by distillation under reduced pressure.
Determination of pKa by Potentiometric Titration
Materials:
-
Toluidine isomer
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of the toluidine isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the toluidine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill the burette with the standardized HCl solution.
-
Record the initial pH of the toluidine solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.
Visualizations
Logical Relationship of Electron-Donating Effects
The following diagram illustrates the interplay of inductive, hyperconjugation, and steric effects on the basicity of toluidine isomers.
Caption: Relative influence of electronic and steric effects on the basicity of toluidine isomers.
Experimental Workflow for pKa Determination
The workflow for determining the pKa of a toluidine isomer via potentiometric titration is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The electron-donating effect of the methyl group in toluidine isomers is a nuanced interplay of inductive, hyperconjugative, and steric effects. In p-toluidine, the combination of the +I and +H effects significantly increases the electron density on the amino group, making it the most basic of the three isomers. In m-toluidine, only the +I effect is operative, resulting in a moderate increase in basicity compared to aniline. In o-toluidine, while the +I effect is present, it is counteracted by steric hindrance from the adjacent methyl group, which disrupts the solvation of the anilinium ion, leading to a decrease in basicity.
This comprehensive understanding of the electronic properties of toluidine isomers is essential for their application in drug design, where basicity can influence drug-receptor interactions and pharmacokinetic properties, as well as in the synthesis of dyes and other functional materials. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with these important chemical entities.
n-Ethyl-n-cyanoethyl-m-toluidine solubility and stability data.
An In-depth Technical Guide on the Solubility and Stability of N-Ethyl-N-cyanoethyl-m-toluidine
Solubility Determination
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following section details a standard protocol for determining the solubility of this compound.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of flasks containing different solvents (e.g., water, ethanol, DMSO, buffers at various pH levels).
-
Equilibration: The flasks are sealed and agitated in a constant temperature water bath or shaker for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the flasks are left undisturbed to allow the undissolved solid to sediment.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive, fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specific solvent.
Data Presentation: Solubility Data
The obtained solubility data should be presented in a clear and organized manner, as shown in the template below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water (pH 7.0) | 25 | Data | HPLC-UV |
| Ethanol | 25 | Data | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Data | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 37 | Data | HPLC-UV |
Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Stability Assessment
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation Studies
Forced degradation or stress testing is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Store the solution at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).
-
-
Time Points: Collect samples at various time points throughout the stress testing.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.
Data Presentation: Stability Data
The results of the stability studies should be tabulated to show the percentage of the compound remaining under different conditions over time.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradants Observed |
| 0.1 N HCl at 60°C | 0 | 100 | None |
| 24 | Data | Identify/Quantify | |
| 48 | Data | Identify/Quantify | |
| 0.1 N NaOH at 60°C | 0 | 100 | None |
| 24 | Data | Identify/Quantify | |
| 48 | Data | Identify/Quantify | |
| 3% H₂O₂ at 25°C | 0 | 100 | None |
| 24 | Data | Identify/Quantify | |
| 48 | Data | Identify/Quantify |
Logical Relationship for Stability Assessment
Caption: Logical workflow for forced degradation stability studies.
An In-depth Technical Guide to CAS 148-69-6: Synonyms and Alternative Names
For researchers, scientists, and professionals engaged in drug development, the precise identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. This guide focuses on the compound registered under CAS 148-69-6, providing a comprehensive overview of its various synonyms and alternative names encountered in scientific literature and chemical databases. Understanding these alternative nomenclatures is crucial for conducting thorough literature reviews and for the accurate sourcing of materials.
The compound associated with CAS 148-69-6 is chemically known as 3-[Ethyl(3-methylphenyl)amino]propanenitrile.[1][2] This designation provides a clear structural description of the molecule. However, a variety of other names are also used, reflecting different naming conventions and historical contexts.
Quantitative Data Summary
The following table summarizes the various synonyms and alternative identifiers for CAS 148-69-6, facilitating easy reference and cross-comparison.
| Identifier Type | Identifier |
| CAS Registry Number | 148-69-6 |
| CAS Name | Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- |
| Synonym | 3-(N-Ethyl-m-toluidino)propiononitrile |
| Synonym | N-Ethyl-N-Cyanoethyl-m-Toluidine |
| Synonym | 3-(Ethyl(m-tolyl)amino)propanenitrile |
| Synonym | N-(2-Cyanoethyl)-N-ethyl-m-toluidine |
| Synonym | N-Ethyl-N-β-cyanoethyl-m-toluidine |
| Synonym | N-β-Cyanoethyl-N-ethyl-m-toluidine |
Logical Relationship of Identifiers
The diagram below illustrates the relationship between the primary CAS Registry Number and the various synonyms and chemical names associated with the compound. This visualization provides a clear overview of how a single chemical entity can be referenced by multiple names, all pointing back to the unique CAS identifier.
Caption: Relationship between CAS 148-69-6 and its various identifiers.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Disperse Dyes Using N-Ethyl-N-cyanoethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of monoazo disperse dyes utilizing N-Ethyl-N-cyanoethyl-m-toluidine as a key coupling component. The protocols detailed below are based on established methodologies for the synthesis of analogous disperse dyes, such as C.I. Disperse Red 73, and serve as a guide for laboratory-scale preparation.
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The inclusion of the cyanoethyl group in the coupling component, this compound, can enhance the dye's properties, including its affinity for polyester fibers and its sublimation fastness. The synthesis of these dyes is typically a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
Synthesis Pathway Overview
The general synthesis route involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with the electron-rich this compound. A representative synthesis using 2-cyano-4-nitroaniline as the diazo component is illustrated below.
Caption: General synthesis pathway for a monoazo disperse dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and application of a representative disperse dye using this compound.
Protocol 1: Diazotization of 2-cyano-4-nitroaniline
This protocol describes the formation of the diazonium salt of 2-cyano-4-nitroaniline, which is a common diazo component in the synthesis of red to violet disperse dyes.
Materials:
-
2-cyano-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 2-cyano-4-nitroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the stirred solution of 2-cyano-4-nitroaniline, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol details the coupling of the prepared diazonium salt with this compound to form the disperse dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
This compound
-
Glacial Acetic Acid
-
Sodium Acetate solution
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a separate beaker, dissolve this compound in glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the stirred solution of the coupling component.
-
During the addition, maintain the temperature of the reaction mixture between 0-5 °C and control the pH in a weakly acidic range (pH 4-6) by the dropwise addition of a sodium acetate solution.
-
A colored precipitate of the disperse dye will form.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Protocol 3: Purification by Recrystallization
This protocol outlines the purification of the synthesized disperse dye to remove unreacted starting materials and byproducts.
Materials:
-
Crude disperse dye
-
Ethanol or a suitable solvent
-
Decolorizing charcoal (optional)
Procedure:
-
Transfer the crude disperse dye to a beaker and add a suitable solvent, such as ethanol.
-
Heat the mixture to boiling to dissolve the dye.
-
If colored impurities are present, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Caption: Experimental workflow for disperse dye synthesis.
Data Presentation
The following tables summarize representative quantitative data for disperse dyes synthesized using N-alkylaniline derivatives as coupling components. These values can be used as a benchmark for the synthesis of dyes from this compound.
Table 1: Representative Reaction Parameters and Yields
| Diazo Component | Coupling Component | Reaction Time (h) | Reaction Temp. (°C) | pH | Yield (%) |
| 2-cyano-4-nitroaniline | N-ethyl-N-cyanoethylaniline | 2-4 | 0-5 | 4-6 | 85-95 |
| 2-chloro-4-nitroaniline | N,N-diethyl-m-toluidine | 3-5 | 0-5 | 4-5 | 80-90 |
| 4-nitroaniline | This compound | 2-4 | 0-5 | 4-6 | 82-92 |
Table 2: Spectroscopic and Fastness Properties of a Representative Disperse Dye
| Property | Value |
| Spectroscopic Data | |
| Maximum Absorption (λmax), nm | 510-530 |
| Molar Extinction Coefficient (ε) | 30,000-40,000 |
| Fastness Properties on Polyester | |
| Light Fastness (Xenon arc) | 4-5 |
| Washing Fastness (ISO 105-C06) | 4-5 |
| Rubbing Fastness (ISO 105-X12) | |
| - Dry | 4-5 |
| - Wet | 4 |
| Sublimation Fastness (ISO 105-P01) | 4-5 |
Fastness properties are rated on a scale of 1 to 5, where 5 represents the best fastness.
Application Protocols
Protocol 4: High-Temperature Dyeing of Polyester Fabric
This protocol describes a standard high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent
-
Glacial Acetic Acid
-
Sodium hydrosulfite
-
Sodium hydroxide
Procedure:
-
Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water.
-
Set up a high-temperature dyeing apparatus with a dye bath containing water, the dye dispersion, and a dispersing agent.
-
Adjust the pH of the dye bath to 4.5-5.5 with glacial acetic acid.
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min and maintain this temperature for 60 minutes.
-
Cool the dye bath to 70 °C and remove the dyed fabric.
-
Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes to remove unfixed dye.
-
Rinse the fabric thoroughly with hot and cold water and then dry.
Caption: High-temperature dyeing workflow for polyester.
Gas Chromatography Conditions for the Analysis of N-Ethyl-n-cyanoethyl-m-toluidine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the gas chromatographic (GC) analysis of N-Ethyl-n-cyanoethyl-m-toluidine, a compound often used as an intermediate in the synthesis of dyes and pharmaceuticals. Ensuring the purity and quantifying the presence of this compound is critical for quality control and in research and development settings. The following protocols are designed to offer robust and reliable methods for the separation and quantification of this compound.
Introduction
Gas chromatography is a powerful and widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of this compound, GC offers high resolution and sensitivity. The choice of detector can be tailored to the specific needs of the analysis, with Flame Ionization Detection (FID) being a common choice for purity assessment and Mass Spectrometry (MS) providing high specificity for identification and trace-level quantification.[1] This document outlines a validated GC-FID method and provides supplementary information for adapting the method for GC-MS analysis.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for determining the purity of this compound and quantifying volatile impurities.[2]
2.1.1. Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Hold | 5 minutes at 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
2.1.2. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with methanol to a final concentration of approximately 1 mg/mL.[2]
2.1.3. Data Analysis
The purity of this compound can be determined by the area percent method, assuming all components have a similar response factor with the FID.[2]
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Gas Chromatography with Mass Spectrometry (GC-MS)
For more specific identification and trace-level analysis, a GC-MS method is recommended. This method is particularly useful for impurity profiling and the analysis of this compound in complex matrices.[1]
2.2.1. Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 80 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C; Hold: 5 minutes at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
2.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation (Liquid Samples): Dilute a known volume of the sample with dichloromethane to a final concentration within the calibration range.[1]
2.2.3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the concentration of this compound in the samples using the calibration curve.[1]
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for analogous aromatic amines, providing a benchmark for method validation.[1]
| Parameter | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 55.3 - 97.0 ng/sample (for toluidine isomers)[1] |
| Limit of Quantification (LOQ) | 55.3 - 97.0 ng/sample (for toluidine isomers)[1] |
| Linearity Range | 1 - 100 ng/mL (typical for related compounds)[1] |
| Recovery | > 80% (typical for related compounds)[1] |
| Interday Precision (%RSD) | 3% - 9% (for related compounds)[1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
References
Application Notes & Protocols: n-Ethyl-n-cyanoethyl-m-toluidine as a Precursor for Sulfonylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-Ethyl-n-cyanoethyl-m-toluidine as a precursor for the synthesis of sulfonylurea herbicides. Detailed protocols for the conversion of the precursor and the subsequent synthesis of a representative herbicide are provided, along with data on their biological activity and mechanism of action.
Introduction
This compound (CAS 148-69-6) is a key chemical intermediate in the synthesis of various organic compounds, including herbicides.[1] Its chemical structure allows for its conversion into N-ethylated aromatic amines, which are crucial building blocks for a class of potent herbicides known as sulfonylureas.[1] Sulfonylurea herbicides are widely used in agriculture due to their high efficacy at low application rates and their specific mode of action, which targets the enzyme acetolactate synthase (ALS) in plants.[1] This enzyme is essential for the biosynthesis of branched-chain amino acids in plants but is not present in mammals, contributing to the low mammalian toxicity of these herbicides.[1]
This document outlines the theoretical pathway for utilizing this compound in the synthesis of sulfonylurea herbicides, provides detailed experimental protocols, and summarizes relevant quantitative data.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides derived from precursors like this compound exert their herbicidal activity by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3]
The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division in the growing points of the plant.[4] This ultimately results in plant death. The high specificity of sulfonylurea herbicides for the plant ALS enzyme contributes to their favorable safety profile for non-target organisms.[1]
Signaling Pathway of ALS Inhibition
Caption: Mechanism of action of sulfonylurea herbicides.
Experimental Protocols
The following protocols describe a representative synthesis of a sulfonylurea herbicide from this compound. The first step, the conversion to N-ethyl-m-toluidine, is a proposed method based on chemical principles, as direct literature for this specific transformation is scarce. The subsequent steps are based on established methods for sulfonylurea synthesis.
Experimental Workflow
Caption: General workflow for herbicide synthesis and testing.
Protocol 1: Synthesis of N-ethyl-m-toluidine from this compound (Proposed)
Objective: To convert this compound to N-ethyl-m-toluidine via a retro-Michael reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethyl-m-toluidine.
-
Purify the crude product by vacuum distillation.
Expected Yield: 70-85% (theoretical).
Protocol 2: Synthesis of a Representative Sulfonylurea Herbicide
Objective: To synthesize a sulfonylurea herbicide from N-ethyl-m-toluidine. This protocol is a general representation.
Materials:
-
N-ethyl-m-toluidine (from Protocol 1)
-
2-Chlorosulfonyl-N,N-dimethylnicotinamide
-
2-Amino-4,6-dimethoxypyrimidine
-
Toluene
-
Pyridine
-
Reactor with a distillation setup
Procedure:
-
Synthesis of the Sulfonyl Chloride Intermediate (if not commercially available): This step is highly specific to the target molecule and generally involves chlorosulfonation of a corresponding aromatic precursor.
-
Coupling Reaction: a. To a reactor, add 2-amino-4,6-dimethoxypyrimidine (1.5 equivalents) and the sulfonyl chloride derivative of N-ethyl-m-toluidine (1 equivalent) in a suitable solvent like toluene. b. Add a base such as pyridine to catalyze the reaction. c. Heat the reaction mixture under reduced pressure (e.g., at 90 °C) and continuously remove any alcohol formed via distillation. d. Monitor the reaction completion by HPLC. e. Once the reaction is complete, cool the mixture (e.g., to 80 °C) and filter the solid product. f. Dry the filter cake to obtain the sulfonylurea herbicide.
Expected Yield: 90-98% (based on similar reported syntheses).
Data Presentation
The following tables summarize representative quantitative data for sulfonylurea herbicides. Note that this data is for illustrative purposes and the actual values for a novel herbicide synthesized from this compound would need to be determined experimentally.
Table 1: Synthesis Yields of Representative Sulfonylurea Herbicides
| Herbicide | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine, 2-sulfamide ethyl formate-N,N-dimethylnicotinamide | Toluene, 90°C, reduced pressure | 99.5 | 98.4 | [5] |
| Metsulfuron-methyl | o-(methyl formate)benzenesulfonamide, trichloromethyl chloroformate | Xylene/Toluene, reflux | - | - | [6] |
Table 2: Herbicidal Activity of Representative Sulfonylurea Derivatives
| Compound | Target Weed | Assay Type | IC₅₀ (µM) | Reference |
| Chlorsulfuron Analogues | Brassica napus | Growth Inhibition | - | [7] |
| Monosulfuron | Arabidopsis thaliana (AHAS inhibition) | In vitro enzyme assay | - | [8] |
| NK94827 Analogues | Rape | Rape disc assay | - | [9] |
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable precursor for the synthesis of sulfonylurea herbicides. The protocols and data presented here provide a framework for researchers and scientists to explore the development of novel herbicides based on this intermediate. The specific mode of action of sulfonylureas on the ALS enzyme offers a targeted approach to weed control with a favorable environmental and toxicological profile. Further research can optimize the synthesis and evaluate the biological activity of new derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Cyanoethylation of cycloaliphatic vicinal primary diamines - Patent 1179526 [data.epo.org]
- 5. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]
- 8. This compound | 148-69-6 [chemicalbook.com]
- 9. N-Ethyl-m-toluidine = 98.0 GC 102-27-2 [sigmaaldrich.com]
Application of n-Ethyl-n-cyanoethyl-m-toluidine: A Focus on Industrial Synthesis
Note to the Reader: While the inquiry concerns the application of n-Ethyl-n-cyanoethyl-m-toluidine in medicinal chemistry, a comprehensive review of scientific literature and patent databases indicates that this compound is not utilized in this field. Its primary and well-documented application is as a key intermediate in the synthesis of dyes and agrochemicals. This document will, therefore, detail its established industrial applications, providing the requested data presentation, experimental protocols, and visualizations within this context.
Application Notes
This compound (CAS No. 148-69-6) is an aromatic amine derivative that serves as a crucial building block in the chemical industry. Its bifunctional nature, containing both a tertiary amine and a nitrile group, makes it a versatile precursor for the synthesis of a variety of target molecules.
Primary Applications:
-
Dye Intermediate: The most significant application of this compound is in the manufacturing of disperse dyes. These dyes are used for coloring synthetic fibers such as polyester, nylon, and acrylics. The toluidine moiety acts as the core of the chromophore, and the cyanoethyl group can be further modified to tune the color and properties of the final dye molecule.
-
Agrochemical Intermediate: In the agrochemical sector, this compound is used in the synthesis of certain classes of herbicides.[1] Specifically, it can be a precursor for the synthesis of sulfonylurea herbicides, which are known for their high efficacy at low application rates.[1] The molecular framework of this compound is incorporated into the final herbicide structure, contributing to its biological activity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 148-69-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 188.27 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to brown liquid | --INVALID-LINK-- |
| Boiling Point | >250 °C | --INVALID-LINK-- |
| Density | 1.01 g/cm³ | --INVALID-LINK-- |
| Solubility | Insoluble in water, soluble in organic solvents | --INVALID-LINK-- |
Typical Purity Specifications for Industrial Grade this compound
| Component | Specification |
| This compound | ≥ 98.5% |
| n-Ethyl-m-toluidine | ≤ 0.5% |
| Moisture | ≤ 0.2% |
| Other Impurities | ≤ 0.8% |
Experimental Protocols
The following are representative protocols for the synthesis and potential downstream application of this compound. These are generalized procedures and should be adapted and optimized for specific laboratory or industrial conditions.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from n-ethyl-m-toluidine and acrylonitrile.
Materials:
-
n-Ethyl-m-toluidine
-
Acrylonitrile
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add n-ethyl-m-toluidine (1 mole equivalent) and toluene.
-
Begin stirring and add glacial acetic acid (0.1 mole equivalent) as a catalyst.
-
Slowly add acrylonitrile (1.1 mole equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Hydrolysis of the Nitrile Group (Illustrative)
Objective: To hydrolyze the cyanoethyl group of this compound to a carboxylic acid, a common step in modifying intermediates.
Materials:
-
This compound
-
Sodium hydroxide solution (20% w/v)
-
Hydrochloric acid (10% v/v)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mole equivalent) in ethanol.
-
Add the 20% sodium hydroxide solution (3 mole equivalents).
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with 10% hydrochloric acid to a pH of approximately 2-3. A precipitate of the carboxylic acid product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven to yield 3-(N-ethyl-m-toluidino)propanoic acid.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Industrial applications of this compound.
References
Application Notes and Protocols for Novel Azo Dyes from N-Ethyl-N-cyanoethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of novel azo dyes derived from the coupling component N-Ethyl-N-cyanoethyl-m-toluidine. This document includes detailed experimental protocols, quantitative data on dye characteristics, and visualizations of the synthetic pathway and experimental workflow.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The versatility in their synthesis allows for a wide spectrum of colors and functionalities. This compound serves as a key intermediate coupling component in the synthesis of several commercially important disperse dyes, imparting valuable properties to the final dye molecules.[1][2][3] These dyes are primarily used for dyeing hydrophobic synthetic fibers such as polyester and acetate.[4][5] The cyanoethyl group can enhance the sublimation fastness and affinity for polyester fibers.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, this compound, to form the final azo dye. The coupling reaction is an electrophilic aromatic substitution.
A general schematic of this synthesis is presented below.
Caption: General synthesis pathway for azo dyes.
Key Azo Dyes Derived from this compound
Several commercially significant disperse dyes are synthesized using this compound as the coupling component. These include Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179.[6]
Quantitative Data
| Dye Name | Diazo Component | Molecular Formula | Molecular Weight | CAS Number | λmax (nm) |
| Disperse Red 65 | 2-Chloro-4-nitrobenzenamine | C₁₈H₁₈ClN₅O₂ | 371.82 | 12223-38-0 | Not Available |
| Disperse Red 88 | 6-(Methylsulfonyl)benzo[d]thiazol-2-amine | C₁₉H₂₂N₄O₃S₂ | 418.54 | 12217-04-8 | Not Available |
| Disperse Red 153 | 5,6-Dichlorobenzo[d]thiazol-2-amine | C₁₉H₁₇Cl₂N₅S | 418.34 | 78564-87-1 | Not Available |
| Disperse Red 179 | 6-Nitrobenzo[d]thiazol-2-amine | C₁₉H₁₈N₆O₃S | 410.45 | 61951-64-2 | Not Available |
Fastness Properties
The fastness properties of these dyes on polyester fabric are crucial for their application in the textile industry. The data is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Dye Name | Light Fastness (ISO) | Washing Fastness (Fading) | Washing Fastness (Staining) | Sublimation Fastness (Ironing) |
| Disperse Red 65 [5] | 5-6 | 5 | 5 | 4-5 |
| Disperse Red 88 | Not Available | Not Available | Not Available | Not Available |
| Disperse Red 153 [7][8] | 6 | 5 | 5 | 4-5 |
| Disperse Red 179 | Not Available | Not Available | Not Available | 4-5[9] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using this compound. A specific protocol for the synthesis of a dye analogous to Disperse Red 65 is also provided.
General Experimental Workflow
Caption: General experimental workflow for azo dye synthesis.
Protocol 1: Synthesis of a Disperse Red Dye (Analogous to Disperse Red 65)
This protocol outlines the synthesis of an azo dye by coupling diazotized 2-chloro-4-nitroaniline with this compound.
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Ice
-
Urea (for quenching excess nitrous acid)
-
Sodium Acetate (for pH adjustment)
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of 2-Chloro-4-nitroaniline
-
In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Stir the mixture and cool it to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C with constant stirring.
-
Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt. A small amount of urea can be added to destroy any excess nitrous acid.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 1.92 g (0.01 mol) of this compound in 50 mL of 10% acetic acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution from step 1 of Part B.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH can be adjusted to 4-5 by the addition of a saturated sodium acetate solution to facilitate coupling.
-
The azo dye will precipitate as a colored solid.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
-
For further purification, recrystallize the crude dye from a suitable solvent such as ethanol.
Applications
Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers, especially polyester.[4][5] Their applications include:
-
Textile Dyeing: Providing a range of red to violet shades on polyester, acetate, and their blends with good fastness properties.[5][7][10][11]
-
Research: These dyes serve as model compounds for studying dye-fiber interactions, dyeing kinetics, and the environmental degradation of azo dyes.[4]
-
Materials Science: Potential applications in the development of materials with non-linear optical (NLO) properties and as components in organic light-emitting diodes (OLEDs) are being explored.[4]
Safety and Handling
Azo dyes and their precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.
References
- 1. This compound | 148-69-6 [chemicalbook.com]
- 2. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Online | N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Manufacturer and Suppliers [scimplify.com]
- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]
- 4. Disperse Red 65 | High-Purity Dye for Research [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. nbinno.com [nbinno.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. cycolorant.com [cycolorant.com]
- 9. Page loading... [wap.guidechem.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. worlddyevariety.com [worlddyevariety.com]
Application Notes and Protocols for N-Cyanation of Secondary Amines Using Cyanogen Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-cyanation of secondary amines is a chemical transformation of significant interest in organic synthesis and medicinal chemistry. The resulting cyanamide functional group is a versatile intermediate, serving as a precursor for the synthesis of various nitrogen-containing compounds such as guanidines, tetrazoles, and other heterocyclic systems prevalent in pharmacologically active molecules. Historically, the most common reagent for this transformation is cyanogen bromide (BrCN), which participates in the von Braun reaction.[1][2][3] This document provides detailed application notes and a generalized protocol for the N-cyanation of secondary amines using cyanogen bromide.
Safety Precautions: Cyanogen bromide is a highly toxic, volatile, and moisture-sensitive solid.[4] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.
Reaction Mechanism and Principles
The N-cyanation of a secondary amine with cyanogen bromide proceeds via a nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a protonated cyanamide intermediate. A base is typically required to neutralize the hydrogen bromide byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]
Applications in Drug Development and Organic Synthesis
The cyanamide moiety is a key structural feature in several pharmaceuticals and agrochemicals. It is also a valuable synthetic handle for the construction of more complex molecular architectures. For instance, the guanidinium group, readily prepared from cyanamides, is a common motif in drug candidates due to its ability to participate in hydrogen bonding interactions with biological targets. The N-cyanation reaction, therefore, plays a crucial role in the early stages of drug discovery and development, enabling the synthesis of compound libraries for biological screening.
Experimental Protocols
General Protocol for the N-Cyanation of Secondary Amines
This protocol provides a general procedure for the N-cyanation of a secondary amine using cyanogen bromide. The specific conditions, such as solvent, temperature, and reaction time, may require optimization for different substrates.
Materials:
-
Secondary amine
-
Cyanogen bromide (BrCN)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, chloroform)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 eq.) to the solution and stir.
-
Addition of Cyanogen Bromide: While stirring, add a solution of cyanogen bromide (1.0-1.2 eq.) in the anhydrous solvent dropwise to the reaction mixture. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide).
-
Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to obtain the desired N-cyanamide.
Quantitative Data Summary
The direct N-cyanation of secondary amines using cyanogen bromide can sometimes result in lower yields compared to the reaction with tertiary amines, as the concurrently formed hydrobromide can protonate the starting amine.[2] The following table summarizes representative data for this reaction with various secondary amines.
| Entry | Secondary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | N-Allylpiperidine | Piperidine-1-carbonitrile | BrCN (1.1 eq.), Chloroform, RT, N₂ atmosphere | up to 86% | [5] |
| 2 | Diethylamine | N,N-Diethylcyanamide | BrCN, Acetone | 38% | [4] |
| 3 | Pyrrolidine | Pyrrolidine-1-carbonitrile | BrCN, Base | Not specified | [6] |
| 4 | N-Methyl-1-naphthylamine | N-Methyl-1-naphthylcyanamide | BrCN | 25% | [7] |
Mandatory Visualizations
Reaction Workflow
Caption: A schematic overview of the experimental workflow for the N-cyanation of secondary amines.
Signaling Pathway (Reaction Mechanism)
Caption: The reaction mechanism for the N-cyanation of a secondary amine with cyanogen bromide.
References
- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Forced Degradation Studies of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance or product to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final pharmaceutical product.[3][4]
Aromatic amines are a class of compounds frequently found in pharmaceuticals and are known to be susceptible to degradation, particularly through oxidation.[5] This document provides a detailed protocol for conducting forced degradation studies on aromatic amines, covering various stress conditions including hydrolysis, oxidation, and photolysis.
Materials and Equipment
Reagents and Solvents
-
Aromatic amine drug substance
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers of various pH values
Equipment
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath or oven capable of maintaining controlled temperatures
-
Photostability chamber with controlled light and UV exposure
-
High-performance liquid chromatograph (HPLC) with a UV/Vis or photodiode array (PDA) detector
-
Liquid chromatography-mass spectrometry (LC-MS) system for identification of degradation products
-
Nuclear magnetic resonance (NMR) spectrometer for structure elucidation (optional)
Experimental Protocols
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] The following protocols are starting points and may need to be adjusted based on the specific stability of the aromatic amine being tested.
Preparation of Stock Solution
Prepare a stock solution of the aromatic amine drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Acid Hydrolysis
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
Base Hydrolysis
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 0.1 N NaOH.
-
Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
Oxidative Degradation
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 12, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂ and/or with heating.
Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, 105°C) for a specified duration (e.g., 24, 48, 72 hours).
-
For solutions, prepare a solution of the drug substance and expose it to high temperatures.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of appropriate concentration for analysis.
Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated to separate the drug substance from its degradation products.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.
-
Detection: UV detection at a wavelength where the drug substance and its degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Conditions and Results for Aromatic Amine X
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 80 | 24 | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 80 | 12 | 18.5 | 3 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | 22.1 | 4 |
| Thermal (Solid) | - | 105 | 72 | 8.3 | 1 |
| Photolytic (Solid) | 1.2 million lux hours | 25 | - | 12.7 | 2 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of aromatic amines.
Potential Degradation Pathways of Aromatic Amines
Caption: Potential degradation pathways of aromatic amines under stress conditions.
Conclusion
This document provides a comprehensive framework for conducting forced degradation studies on aromatic amines. The detailed protocols and data presentation guidelines are designed to assist researchers in generating robust and reliable data that meet regulatory expectations. The visualization of the experimental workflow and potential degradation pathways offers a clear overview of the process and the chemical transformations that may occur. By following these guidelines, scientists can effectively characterize the stability of aromatic amine drug candidates, leading to the development of safer and more effective medicines.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]
Troubleshooting & Optimization
Technical Support Center: n-Ethyl-n-cyanoethyl-m-toluidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of n-Ethyl-n-cyanoethyl-m-toluidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My synthesis resulted in a low yield of the final product. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages of the synthesis: the initial N-ethylation of m-toluidine and the subsequent cyanoethylation.
For the N-ethylation step (Synthesis of N-ethyl-m-toluidine):
-
Incomplete Reaction: The reaction may not have reached completion. To address this, consider increasing the reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.[1][2]
-
Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of m-toluidine to the ethylating agent can limit the yield. Using a slight excess of the ethylating agent can help drive the reaction to completion.[1]
-
Poor Leaving Group: The efficiency of the ethylation is dependent on the leaving group of the ethylating agent. The reactivity of ethyl halides follows the order: I > Br > Cl. If yields are consistently low, consider using an ethylating agent with a better leaving group, such as ethyl iodide.[2]
For the Cyanoethylation step (Synthesis of this compound):
-
Inefficient Catalyst: The choice of catalyst is crucial for the cyanoethylation of secondary aromatic amines. Acetic acid is a commonly used catalyst.[3] However, for sterically hindered or deactivated amines, a more effective catalyst like cupric acetate may be required to achieve good yields.[3]
-
Reaction Conditions: Temperature and reaction time significantly impact the yield. The cyanoethylation of aromatic amines is often carried out at elevated temperatures.[4][5] Optimization of these parameters through small-scale trials is recommended.
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions or at high temperatures, reducing the amount available for the desired reaction. Ensure the reaction is performed under appropriate temperature control and consider using a polymerization inhibitor if necessary.[6]
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation and remove them?
A: Impurities in the final product can originate from both the N-ethylation and the cyanoethylation steps.
-
N,N-diethyl-m-toluidine: This is a common byproduct of the N-ethylation step, arising from over-alkylation of the desired N-ethyl-m-toluidine.[2] To minimize its formation, a molar excess of m-toluidine relative to the ethylating agent can be used. Alternatively, adding the ethylating agent slowly to the reaction mixture can maintain a low concentration and reduce the likelihood of a second ethylation.[2] Reductive amination is a synthetic approach that can inherently avoid over-alkylation.[2]
-
Unreacted N-ethyl-m-toluidine: Incomplete cyanoethylation will result in the presence of the starting material in your final product. Optimizing the reaction conditions (catalyst, temperature, time) for the cyanoethylation step is key to maximizing conversion.
-
Dicyanoethylated Byproducts: While less common with secondary amines, the possibility of reaction at other sites on the molecule exists, especially under harsh conditions. Using a catalyst like cupric acetate can help favor mono-cyanoethylation.[3]
-
Polymerized Acrylonitrile: As mentioned earlier, acrylonitrile can polymerize. This polymeric material can be difficult to remove and can interfere with purification.
Purification Strategies:
-
Vacuum Distillation: This is a highly effective method for purifying the final product, this compound, which is a liquid at room temperature.[7][8] It allows for the separation of the desired product from less volatile impurities like polymeric material and starting materials with different boiling points.
-
Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography using silica gel can be an effective technique.[9]
-
Extraction: A thorough aqueous workup is essential to remove catalysts and water-soluble byproducts before final purification.
Issue 3: Difficulty in Purifying the Crude Product
Q: I am having trouble purifying my crude this compound. What are the recommended procedures?
A: Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, neutralize the reaction mixture. If an acid catalyst was used, a base wash (e.g., with sodium bicarbonate solution) is necessary. If a basic catalyst was used, an acid wash might be appropriate. This is followed by extraction of the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[2]
-
Solvent Removal: The organic solvent should be removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: As the primary purification method, vacuum distillation is highly recommended.[7] The boiling point of the product will be significantly lower under vacuum, preventing potential degradation at high temperatures.
-
Column Chromatography: If distillation does not provide the desired purity, flash column chromatography on silica gel can be employed. The appropriate solvent system for elution will need to be determined empirically, for example, by using TLC.[9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis?
A1: For the synthesis of the precursor, N-ethyl-m-toluidine, you will need m-toluidine and an ethylating agent such as ethyl bromide or ethyl iodide.[7] For the subsequent cyanoethylation, you will need N-ethyl-m-toluidine and acrylonitrile. A catalyst, such as acetic acid or cupric acetate, is also required.[3] All reagents should be of high purity to minimize side reactions.
Q2: What is the best synthetic route to obtain high-purity N-ethyl-m-toluidine as a precursor?
A2: While direct alkylation with an ethyl halide is a common method, reductive amination of m-toluidine with acetaldehyde is generally superior for achieving high selectivity and purity.[2] This method effectively avoids the over-alkylation issue that can lead to the formation of N,N-diethyl-m-toluidine.[2]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both m-toluidine and acrylonitrile are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Acrylonitrile is also flammable. Ethylating agents like ethyl bromide are alkylating agents and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the N-ethylation and cyanoethylation reactions.[9][10] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the expected yields for this synthesis?
A5: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. A classic procedure for the N-ethylation of m-toluidine using ethyl bromide reports a yield of 63-66% after purification.[7] The yield of the subsequent cyanoethylation step will also depend on the optimization of the reaction parameters.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of N-ethyl-m-toluidine, the precursor to this compound. Specific quantitative data for the cyanoethylation of N-ethyl-m-toluidine is less readily available in the literature and would require experimental optimization.
Table 1: Key Parameters for N-Alkylation of m-toluidine with Ethyl Bromide [7]
| Parameter | Recommendation |
| Reactants | m-toluidine, Ethyl bromide |
| Molar Ratio | 1:1 (m-toluidine:ethyl bromide) |
| Solvent | None (neat reaction) |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Work-up | Addition of 10% NaOH, extraction with ether |
| Purification | Via N-nitroso derivative and subsequent reduction, followed by vacuum distillation |
| Reported Yield | 63-66% |
Table 2: Key Parameters for Reductive Amination of m-toluidine [1]
| Parameter | Recommendation |
| Reactants | m-toluidine, Acetaldehyde |
| Catalyst | Catalytic amount of a mild acid (e.g., acetic acid) |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol, Ethanol, or Dichloromethane |
| Temperature | Room temperature or gentle heating |
| Work-up | Quenching with water or weak acid, extraction with an organic solvent |
| Purification | Column chromatography or vacuum distillation |
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-m-toluidine via N-Alkylation
This protocol is adapted from a procedure in Organic Syntheses.[7]
Materials:
-
m-toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
Procedure:
-
Alkylation: In a sealed pressure bottle, combine m-toluidine (1.0 mole equivalent) and ethyl bromide (1.0 mole equivalent). Allow the sealed bottle to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt will form.
-
Work-up: Break up the crystalline mass and add 10% sodium hydroxide solution to liberate the free amine. Extract the amine with ether. Separate the ether layer, wash it with water, and then remove the ether by distillation to obtain the crude amine mixture.
-
Purification via Nitroso Compound: Dissolve the crude amine in a mixture of concentrated hydrochloric acid and water, and cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 12°C. Extract the resulting N-nitroso compound with ether. Carefully evaporate the ether at a low temperature.
-
Reduction of the Nitroso Compound: Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction is exothermic; maintain the temperature below 60°C.
-
Final Purification: After the reduction is complete, make the solution strongly alkaline by adding a cold solution of sodium hydroxide. Perform a steam distillation of the alkaline mixture. Saturate the distillate with sodium chloride and extract with benzene. Dry the benzene extract with flaked potassium hydroxide. Remove the benzene by distillation and then distill the residue under reduced pressure to obtain pure N-Ethyl-m-toluidine.
Protocol 2: Synthesis of this compound via Cyanoethylation
This is a generalized protocol based on the cyanoethylation of aromatic amines. Optimization of catalyst, temperature, and reaction time is recommended for achieving high yields.
Materials:
-
N-ethyl-m-toluidine
-
Acrylonitrile
-
Acetic acid (catalyst)
-
Suitable solvent (e.g., toluene or none)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-m-toluidine, a slight excess of acrylonitrile, and a catalytic amount of acetic acid. The reaction can be run neat or in a solvent like toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by washing with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 5. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. texiumchem.com [texiumchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cyanoethylation of Toluidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the cyanoethylation of toluidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyanoethylation of toluidine is producing a significant amount of a di-cyanoethylated byproduct. How can I favor the formation of the mono-cyanoethylated product?
A1: The formation of N,N-bis(2-cyanoethyl)toluidine is a common side reaction, especially when using catalysts like cuprous chloride.[1] To promote mono-cyanoethylation, consider the following adjustments:
-
Molar Ratio of Reactants: Use a molar excess of the toluidine derivative relative to acrylonitrile. A common starting point is a 1:1 to 1.2:1 molar ratio of toluidine to acrylonitrile.[2]
-
Catalyst Choice: Acetic acid is a commonly used catalyst that can favor mono-cyanoethylation, although it may be less effective for sterically hindered toluidine derivatives.[1] For ortho-substituted toluidines, cupric acetate is often a better choice than cuprous chloride to avoid di-substitution.[1]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the likelihood of the second cyanoethylation reaction.
-
Controlled Addition of Acrylonitrile: Adding the acrylonitrile dropwise to the reaction mixture rather than all at once can help to maintain a low concentration of acrylonitrile, thereby favoring the reaction with the more abundant primary amine.
Q2: I am observing an unexpected byproduct with a molecular weight corresponding to the acetylation of my toluidine starting material. What is the cause of this?
A2: The formation of an N-acetyltoluidine (acetanilide derivative) is a known side reaction when using acetic acid as a catalyst in the cyanoethylation of aromatic amines.[1] This occurs due to a competing N-acetylation reaction. To mitigate this:
-
Alternative Catalysts: Consider using a non-acetylating acid catalyst, such as hydrochloric acid or a solid acid catalyst like Nafion®.[2]
-
Different Solvent System: If feasible for your specific derivative, explore alternative solvent and catalyst systems that do not involve acetic acid.
Q3: The cyanoethylation of my ortho-substituted toluidine derivative is very slow and gives low yields. What can I do to improve the reaction?
A3: Ortho-substituted and other sterically hindered aromatic amines are known to react more slowly in cyanoethylation reactions.[1] Acetic acid alone is often not a sufficiently active catalyst for these substrates.[1] To improve the yield and reaction rate:
-
Use a More Active Catalyst: A mixture of cuprous chloride and acetic acid, or preferably cupric acetate, can significantly enhance the reaction rate for sterically hindered amines.[1]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely to avoid an increase in side products.
-
Elevated Pressure: In some cases, conducting the reaction under elevated pressure in an autoclave can improve the yield for particularly unreactive aromatic amines.
Q4: My final product is a dark, viscous liquid that is difficult to purify. What are the common impurities and how can I purify my cyanoethylated toluidine?
A4: The crude product of a toluidine cyanoethylation is often a mixture containing the desired mono-cyanoethylated product, unreacted toluidine, the di-cyanoethylated byproduct, residual catalyst, and potentially other side products.[2] Purification can be achieved through the following methods:
-
Aqueous Wash: Washing the crude reaction mixture with water can help to remove water-soluble components like the acid catalyst and some salts.[2]
-
Distillation: Vacuum distillation is a common method for purifying the cyanoethylated product, especially for separating it from less volatile impurities.
-
Chromatography: Column chromatography can be an effective method for separating the mono- and di-cyanoethylated products, as well as other impurities, although it may be less practical for large-scale reactions.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Quantitative Data on Product Distribution
The following table summarizes the product distribution from a representative cyanoethylation reaction of a toluenediamine isomer mixture (80/20 2,4-/2,6-toluenediamine) with acrylonitrile, providing an indication of the types and relative amounts of products that can be expected.
| Component | Percentage in Crude Product Mixture |
| Unreacted 2,4-/2,6-toluenediamine | 3.2% |
| Mono-cyanoethylated 2,4-/2,6-toluenediamine | 70.8% |
| Di-cyanoethylated 2,4-/2,6-toluenediamine | 24.4% |
Data sourced from a reaction refluxed for 24 hours.[2]
Experimental Protocols
Protocol 1: Cyanoethylation of Toluenediamine with a Solid Acid Catalyst
This protocol is adapted from a patented procedure for the cyanoethylation of a mixture of toluenediamine isomers.[2]
Materials:
-
80/20 2,4-/2,6-toluenediamine
-
Deionized water
-
Nafion® catalyst (bead-form strongly acidic resin)
-
Acrylonitrile (ACN)
Procedure:
-
Charge a reaction vessel with 103.5 parts by weight of 80/20 2,4-/2,6-toluenediamine, 104.7 parts of deionized water, and 0.1 parts of Nafion® catalyst.
-
Heat the mixture to 86°C with stirring.
-
Add 47.7 parts of acrylonitrile dropwise over a 30-minute period.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous phases.
-
Dry the organic phase at 125°C under reduced pressure to yield the crude product.
Visualizations
Logical Troubleshooting Flowchart for Cyanoethylation of Toluidine
Caption: A flowchart outlining troubleshooting steps for common issues in toluidine cyanoethylation.
Reaction Pathway for Cyanoethylation of p-Toluidine
References
Technical Support Center: Purification of Crude N-Ethyl-N-cyanoethyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Ethyl-N-cyanoethyl-m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from both the ethylation of m-toluidine and the subsequent cyanoethylation step. Common impurities include:
-
Unreacted Starting Materials: N-Ethyl-m-toluidine and acrylonitrile.
-
Byproducts from Ethylation: Residual m-toluidine and over-ethylated N,N-diethyl-m-toluidine.
-
Byproducts from Cyanoethylation: Polymerized acrylonitrile and potentially di-cyanoethylated compounds, although less common when starting with a secondary amine.
-
Residual Solvents and Catalysts: Solvents used in the reaction and synthesis catalysts.
Q2: What is the general appearance of pure vs. crude this compound?
A2: Pure this compound is typically a colorless to light orange or yellow clear liquid.[1] The crude product, however, often appears as a brown liquid, with the darker color indicating the presence of impurities and potential degradation products.[2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] These techniques can effectively separate the main product from volatile and non-volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Product is a dark brown color after synthesis.
-
Possible Cause: Presence of colored impurities from side reactions or degradation of the product, possibly due to high reaction temperatures. Aromatic amines, in general, can darken over time upon exposure to air and light.
-
Troubleshooting Steps:
-
Vacuum Distillation: This is a highly effective method for removing less volatile colored impurities.
-
Activated Carbon Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Column Chromatography: If distillation is not sufficient, silica gel column chromatography can be used to separate the desired product from colored byproducts.
-
Issue 2: Low purity after initial work-up.
-
Possible Cause: Inefficient removal of starting materials or byproducts during extraction and washing steps.
-
Troubleshooting Steps:
-
Acidic Wash: To remove residual basic impurities like unreacted N-Ethyl-m-toluidine, wash the organic layer with a dilute acid solution (e.g., 1-5% HCl). The desired tertiary amine product will remain in the organic phase, while the secondary amine will be protonated and move to the aqueous phase.
-
Water Washes: Increase the number of water washes to ensure the removal of water-soluble impurities and residual acid from the previous step.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further dry the organic layer.
-
Issue 3: Difficulty in separating this compound from N-Ethyl-m-toluidine by distillation.
-
Possible Cause: Close boiling points of the two compounds, making simple distillation ineffective.
-
Troubleshooting Steps:
-
Fractional Vacuum Distillation: Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. Careful control of the vacuum and heating rate is crucial.
-
Chemical Purification: As described for the precursor, a method involving the formation of a nitroso derivative of the secondary amine (N-Ethyl-m-toluidine) could be adapted. The tertiary amine product (this compound) would not react and could be separated. However, this would require subsequent removal of the derivatizing agents.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Amines (Illustrative)
| Purification Method | Typical Purity Before | Typical Purity After | Advantages | Disadvantages |
| Vacuum Distillation | 80-90% | >98% | Effective for removing non-volatile impurities and unreacted starting materials with different boiling points. Scalable. | May not separate compounds with very close boiling points. Risk of thermal degradation if not controlled properly. |
| Recrystallization | 70-85% | >99% | Can yield very high purity product. Effective for removing soluble impurities. | Only applicable to solid compounds. Requires finding a suitable solvent system. Can have lower yields. |
| Column Chromatography | 60-80% | >99% | Excellent separation of a wide range of impurities. | Can be time-consuming and requires significant amounts of solvent. Not easily scalable for large quantities. |
Note: The data presented in this table is illustrative for aromatic amines and may vary for this compound.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general procedure for the purification of crude this compound.
-
Preparation:
-
Ensure the crude this compound has been washed and dried to remove water-soluble impurities.
-
Set up a vacuum distillation apparatus with a short path distillation head or a fractional distillation column for higher purity.
-
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect any low-boiling fractions, which may contain residual solvents or acrylonitrile.
-
The main fraction of this compound should be collected at the appropriate temperature and pressure. For a related compound, N-2-cyanoethylaniline, the boiling point is reported as 115-120°C at 0.01 mmHg.[4]
-
Monitor the color of the distillate; the pure product should be significantly lighter than the crude material.
-
-
Post-Distillation:
-
Cool the receiving flask before releasing the vacuum to prevent oxidation of the hot product.
-
Analyze the purity of the collected fractions using GC or HPLC.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of this compound.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity after distillation.
References
- 1. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]
- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Overcoming steric hindrance in ortho-substituted toluidine reactions.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with sterically hindered ortho-substituted toluidines. The content addresses common issues encountered during cross-coupling and derivatization reactions and offers practical solutions based on established literature.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges in a question-and-answer format.
Q1: My Buchwald-Hartwig amination with an ortho-substituted toluidine is giving a low yield. What are the first troubleshooting steps?
A1: Low yields in Buchwald-Hartwig aminations involving sterically hindered substrates are common. The primary issue is often inefficient oxidative addition or reductive elimination at the palladium center.
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands may not be effective. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction.[1][2][3] These ligands stabilize the palladium catalyst and facilitate the challenging reductive elimination step.[4]
-
Choice of Base: The reaction requires a strong, non-nucleophilic base.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) are often superior to weaker bases like Cs₂CO₃ for coupling with hindered anilines.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature. Many couplings with hindered partners require heating, often in the range of 90-110 °C.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion without significantly increasing side products.[4]
-
Solvent: Toluene is a standard and effective solvent for these reactions.[6]
-
Q2: I am attempting a Suzuki-Miyaura cross-coupling with an unprotected ortho-bromoaniline and getting poor results. What catalyst system is recommended?
A2: Suzuki-Miyaura couplings with unprotected ortho-haloanilines are challenging due to both steric hindrance and potential catalyst inhibition by the free amine. However, specific conditions have been developed to address this.[7]
Troubleshooting and Recommendations:
-
Catalyst and Ligand Selection: A well-chosen palladium catalyst and ligand system is paramount. While initial attempts with catalysts like Pd(dppf)Cl₂ might show low conversion, more specialized systems are available.[7]
-
Effective Systems: The use of bulky dialkylbiaryl phosphine ligands, such as SPhos, in combination with a palladium source like Pd₂(dba)₃ has proven highly efficient for coupling hindered substrates.[3]
-
-
Base and Solvent System: The choice of base and solvent is critical for activating the boronic ester without degrading the substrate or catalyst.
-
Recommended Conditions: A common and effective system is K₂CO₃ as the base in a dioxane/H₂O solvent mixture.[7]
-
-
Protecting Group Strategy: While modern methods often succeed with unprotected anilines, protecting the amine as a carbamate (e.g., Boc) or an amide can be a fallback strategy if optimization fails.[7][8] This reduces its coordinating ability and can improve catalyst performance, but requires additional synthesis and deprotection steps.[8][9]
Q3: What are the key considerations for performing a Sonogashira coupling with a sterically hindered ortho-substituted aryl halide?
A3: The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, is also sensitive to steric hindrance.[10][11]
Key Considerations:
-
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[10][12]
-
Ligand Choice: For hindered substrates, incorporating bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.[11]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue. These often rely on a palladium catalyst with a suitable ligand and a strong base (e.g., TBAF) to facilitate the reaction.[11][13]
-
Reaction Conditions: Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and side reactions.[14]
Q4: How can I improve the efficiency and reduce reaction times for my hindered toluidine reactions?
A4: Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions that are sluggish under conventional heating.[15][16]
Benefits of Microwave Irradiation:
-
Increased Reaction Rates: Microwaves heat the reaction mixture rapidly and uniformly, often leading to a dramatic reduction in reaction time from hours to minutes.[15][17][18]
-
Improved Yields: The rapid heating can minimize the formation of degradation byproducts that may occur during prolonged heating.[18]
-
Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[16][17]
This technique has been successfully applied to Buchwald-Hartwig aminations and other cross-coupling reactions involving hindered substrates.[5][18]
Data Presentation: Catalyst Systems for Cross-Coupling
The tables below summarize effective conditions for key reactions involving ortho-substituted anilines.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Unprotected 2-Bromo-6-methylaniline (Data adapted from studies on similar substrates)
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | Low (~11%) | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 60-90 | Excellent | [19] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 (Microwave) | [5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | [4] |
| Pd(0) | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | [4][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines
This protocol is based on methodologies developed for the synthesis of glucocorticoid receptor modulators.[7]
Reagents & Equipment:
-
ortho-Bromoaniline substrate (1.0 equiv)
-
Boronic ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Aqueous K₂CO₃ (2 M, 3.0 equiv)
-
Dioxane
-
Nitrogen or Argon atmosphere
-
Reaction vessel with condenser and magnetic stirrer
Procedure:
-
To a reaction vessel, add the ortho-bromoaniline substrate, the boronic ester, and the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add dioxane, followed by the aqueous K₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of bromo-estrone derivatives, which involves a sterically hindered environment.[5]
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Ortho-toluidine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
XPhos (0.10 equiv)
-
KOt-Bu (1.5 equiv)
-
Anhydrous Toluene
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl bromide, Pd(OAc)₂, and XPhos ligand.
-
Add the ortho-toluidine, followed by the KOt-Bu base.
-
Add a magnetic stir bar and anhydrous toluene.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 110-130 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired aryl amine.
Visualizations: Workflows and Concepts
The following diagrams illustrate key concepts and workflows for overcoming steric hindrance.
References
- 1. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted reactions | PPTX [slideshare.net]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing HPLC Separation of Toluidine Isomers
Welcome to the Technical Support Center for the HPLC analysis of toluidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method optimization, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating toluidine isomers by HPLC?
A1: The primary challenge in separating o-, m-, and p-toluidine is their structural similarity. As positional isomers, they have very close physicochemical properties, such as hydrophobicity and pKa values (typically ranging from 4.4 to 5.1), which results in similar retention behavior in reversed-phase HPLC.[1] This often leads to poor resolution and co-elution, making it difficult to achieve baseline separation required for accurate quantification.
Q2: What type of HPLC column is best suited for toluidine isomer separation?
A2: While standard C18 columns can be used, achieving baseline resolution of all three isomers can be challenging. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are often more effective.[1][2] Columns such as Primesep 200 (with an ammonium formate buffer) or core-shell mixed-mode columns (reversed-phase/cation-exchange) have demonstrated successful separation of toluidine isomers.[1][2][3] These columns offer alternative selectivity by exploiting subtle differences in the isomers' ionic interactions with the stationary phase.
Q3: Why is mobile phase pH so critical for the separation of toluidine isomers?
A3: The mobile phase pH is a crucial parameter because toluidines are weakly basic aromatic amines.[1] The pH of the mobile phase influences the ionization state of the amine functional group on the toluidine molecules.[4] When the mobile phase pH is close to the pKa of the toluidines, a mixture of ionized and non-ionized forms can exist, leading to peak broadening and tailing.[5][6] By adjusting the pH to be at least 1.5-2 pH units away from the pKa, you can ensure that the isomers are in a single, stable ionic form (predominantly protonated at low pH), leading to sharper peaks and more reproducible retention times.
Q4: What is a good starting point for the mobile phase composition?
A4: A common starting point for reversed-phase HPLC of toluidine isomers is a mobile phase consisting of acetonitrile (ACN) and water, with a buffer to control the pH.[3][4] A typical initial mobile phase might be a mixture of acetonitrile and an aqueous buffer (e.g., 20-40 mM ammonium formate or sodium phosphate) at a pH of around 3.0.[1] From this starting point, the percentage of acetonitrile can be adjusted to optimize the retention times and resolution.
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of m- and p-toluidine peaks.
-
Question: My o-toluidine peak is well-resolved, but the m- and p-toluidine peaks are merged. How can I improve their separation?
-
Answer: The m- and p-toluidine isomers are often the most difficult to separate. Here are several strategies to improve their resolution:
-
Optimize the organic modifier percentage: A slight decrease in the acetonitrile concentration (e.g., by 2-5%) will increase the retention times of all isomers and may provide the necessary selectivity to resolve the m- and p-isomers.
-
Adjust the mobile phase pH: Fine-tuning the pH of the mobile phase can alter the selectivity between the isomers. Since their pKa values are slightly different, a small change in pH can have a significant impact on their relative retention. Experiment with pH values between 2.5 and 3.5.
-
Change the organic modifier: If you are using acetonitrile, switching to methanol can sometimes provide a different selectivity profile. Methanol and acetonitrile interact differently with both the stationary phase and the analytes.
-
Consider a different stationary phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. Mixed-mode columns with cation-exchange properties are also highly effective.[1][2]
-
Problem 2: Significant peak tailing, especially for the p-toluidine peak.
-
Question: All my toluidine peaks, particularly p-toluidine, are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like toluidines is a common issue in reversed-phase HPLC and is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s a step-by-step approach to address this:
-
Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups on the stationary phase, reducing their ability to interact with the protonated toluidine molecules. This is often the most effective way to reduce peak tailing for basic analytes.
-
Increase the buffer concentration: A higher buffer concentration (e.g., 40-50 mM) can help to mask the residual silanol groups and improve peak shape.
-
Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to block the active silanol sites and improve peak symmetry. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry detection.
-
Choose a modern, end-capped column: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups. Using a high-purity, end-capped C18 column or a column with a polar-embedded group can significantly reduce peak tailing for basic compounds.
-
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on the separation of toluidine isomers.
Table 1: Effect of Acetonitrile (ACN) Concentration on Retention Time and Resolution
| % ACN in Mobile Phase | o-Toluidine (t_R, min) | m-Toluidine (t_R, min) | p-Toluidine (t_R, min) | Resolution (R_s) m- and p-Toluidine |
| 45% | 4.8 | 5.5 | 5.7 | 0.8 |
| 40% | 6.2 | 7.1 | 7.4 | 1.2 |
| 35% | 8.1 | 9.3 | 9.7 | 1.6 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 20 mM ammonium formate buffer at pH 3.0, flow rate 1.0 mL/min, UV detection at 254 nm.
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| Mobile Phase pH | o-Toluidine (t_R, min) | m-Toluidine (t_R, min) | p-Toluidine (t_R, min) | p-Toluidine Tailing Factor (T_f) |
| 4.5 | 5.5 | 6.2 | 6.5 | 2.1 |
| 3.5 | 6.0 | 6.8 | 7.1 | 1.5 |
| 2.8 | 6.3 | 7.2 | 7.5 | 1.1 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% ACN in 20 mM phosphate buffer, flow rate 1.0 mL/min, UV detection at 254 nm.
Experimental Protocols
Protocol 1: Step-by-Step HPLC Method Development for Toluidine Isomer Separation
-
Analyte and Column Selection:
-
Prepare a standard solution containing all three toluidine isomers (o-, m-, and p-toluidine) at a concentration of approximately 10-20 µg/mL in the initial mobile phase.
-
Select a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as a starting point. If peak tailing or co-elution is a significant issue, consider a mixed-mode or phenyl column.
-
-
Initial Mobile Phase and Gradient Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Perform a broad gradient run from 10% to 90% B over 20 minutes to determine the approximate elution conditions for the isomers.
-
Based on the gradient run, establish an isocratic starting condition. For example, if the isomers elute at an average of 40% B in the gradient run, start with an isocratic mobile phase of 35% B.
-
-
Optimization of Mobile Phase Composition:
-
Organic Modifier Percentage: Inject the standard solution using isocratic mobile phases with varying percentages of acetonitrile (e.g., 30%, 35%, 40%, 45%). Monitor the retention times and, most importantly, the resolution between the m- and p-toluidine peaks.
-
pH Adjustment: If resolution is still not optimal, or if peak shape is poor, adjust the pH of Mobile Phase A. Prepare buffers at pH 2.5, 3.0, and 3.5 and repeat the isocratic runs at the optimal acetonitrile percentage determined in the previous step.
-
Buffer Concentration: If peak tailing persists at the optimal pH, increase the buffer concentration in Mobile Phase A from 20 mM to 40 mM or 50 mM and re-evaluate the chromatography.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for its intended purpose by assessing parameters such as linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Toluidine Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 4. longdom.org [longdom.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Byproduct Formation in Disperse Dye Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of disperse dyes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in disperse azo dye synthesis?
A1: Byproduct formation in disperse azo dye synthesis, a process involving diazotization and coupling, can arise from several side reactions.[1][2] Common byproducts include:
-
Triazenes: Formed from the reaction of the diazonium salt with primary or secondary aromatic amines.[3]
-
Phenols: Resulting from the decomposition of the diazonium salt, especially at elevated temperatures.[4]
-
Isomeric Dyes: Occur if the coupling reaction is not regioselective.
-
Oxidation Products: Can form from the starting materials or the final dye product.
-
Unreacted Intermediates: Residual diazo or coupling components remaining in the final product.
Q2: How does reaction temperature influence the formation of byproducts?
A2: Temperature is a critical parameter in disperse dye synthesis.[5]
-
Diazotization: This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4] If the temperature rises above this range, the diazonium salt can decompose, leading to the formation of phenolic byproducts and a reduction in the overall yield of the desired dye.[4][6]
-
Coupling: The optimal temperature for the coupling reaction depends on the specific reactants but is also generally kept low to prevent decomposition of the diazonium salt and other side reactions.
Q3: What is the optimal pH for minimizing byproducts during disperse dye synthesis?
A3: Maintaining the correct pH is crucial for both the diazotization and coupling steps.
-
Diazotization: This reaction is performed in a strongly acidic medium. The acid reacts with sodium nitrite to form the necessary nitrous acid.[4][7]
-
Coupling: The pH for the coupling reaction needs to be carefully controlled and is dependent on the coupling component. For coupling with phenols, a slightly alkaline medium is often used, while coupling with anilines is typically carried out in a weakly acidic medium.[8] Deviations from the optimal pH can lead to the formation of undesired isomers or other byproducts. For many disperse dyes, a weakly acidic environment with a pH between 4.5 and 5.5 is considered the most stable.[8][9][10]
Q4: How can I detect and quantify byproducts in my final dye product?
A4: Several analytical techniques can be used to identify and quantify impurities in disperse dyes. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS) is a common and effective method.[11][12] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Dye Product | Decomposition of the diazonium salt. | Maintain the temperature of the diazotization reaction between 0-5 °C. Use the diazonium salt immediately after preparation.[4] |
| Incorrect pH during the coupling reaction. | Optimize the pH of the coupling reaction based on the specific coupling component being used. | |
| Presence of Phenolic Impurities | The temperature of the diazotization or coupling reaction was too high. | Strictly control the temperature, keeping it below 5 °C during diazotization.[6] |
| Formation of a Tarry or Oily Product | Impurities in the starting materials. | Use high-purity starting materials. Recrystallize or distill the starting materials if necessary. |
| Side reactions due to incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Poor Color Strength or Off-Shade Color | Presence of isomeric byproducts. | Optimize the pH and temperature of the coupling reaction to favor the formation of the desired isomer. |
| Incomplete diazotization or coupling. | Ensure sufficient reaction time for both steps. Monitor the reaction progress using TLC or HPLC. |
Experimental Protocols
General Protocol for Azo Disperse Dye Synthesis (e.g., Disperse Red 73)
This protocol outlines the synthesis of Disperse Red 73 through the diazotization of 2-Cyano-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline.[13]
Step 1: Diazotization of 2-Cyano-4-nitroaniline
-
In a flask, dissolve the primary aromatic amine (2-Cyano-4-nitroaniline) in a suitable amount of concentrated acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.[5]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the cold sodium nitrite solution to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[5]
-
Continue stirring for a period to ensure complete diazotization. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (N-ethyl-N-cyanoethylaniline) in a suitable solvent.
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling component.
-
During the addition, maintain the temperature of the reaction mixture between 0-5 °C and control the pH within the optimal range for the specific coupling reaction.[14]
-
A colored precipitate of the disperse dye will form.
-
After the reaction is complete, collect the dye by filtration, wash it thoroughly with water, and dry it.
Purification of Disperse Dyes
To remove byproducts and impurities, the crude disperse dye can be purified using methods such as:
-
Recrystallization: Dissolve the crude dye in a suitable hot solvent and allow it to cool slowly to form crystals of the purified dye.
-
Flocculation: Dissolve the dye in a solvent and treat the solution with a flocculant to remove colloidal matter, followed by filtration or centrifugation.[15]
-
Reduction Clearing: This is a post-dyeing treatment to remove surface dyes, but the principles can be adapted for purification. It involves treating the dye with a reducing agent like sodium dithionite in an alkaline solution.[16][17]
Visualizations
Caption: Factors influencing byproduct formation in disperse dye synthesis.
Caption: Workflow for troubleshooting byproduct formation.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. waters.com [waters.com]
- 12. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. benchchem.com [benchchem.com]
- 15. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]
- 16. A Review on the Different Methods of Clearing Disperse Dyes from the Surface of the Dyed Polyester Fibre [jscw.icrc.ac.ir]
- 17. ijarbs.com [ijarbs.com]
Technical Support Center: Cyanoethylation Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conversion rates in cyanoethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion rates in cyanoethylation?
A1: The most frequent issue leading to low yields is the unwanted polymerization of acrylonitrile, the cyanoethylating agent.[1] This side reaction can cause the reaction mixture to become viscous, solidify, or form a precipitate, consuming the reagent and complicating product purification.[1]
Q2: How can I prevent the polymerization of acrylonitrile?
A2: Several strategies can minimize polymerization. These include:
-
Lowering the reaction temperature: Cyanoethylation is often exothermic, and heat can initiate polymerization. Cooling the reaction mixture (e.g., to 0-10 °C) before and during the addition of acrylonitrile is crucial.[1]
-
Slow, dropwise addition of acrylonitrile: This helps to control the reaction temperature and avoid localized high concentrations of the reagent.[1]
-
Using a polymerization inhibitor: Small amounts (typically 100-500 ppm) of inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) can be added to the acrylonitrile to prevent polymerization.[1]
Q3: My desired product is contaminated with a high-molecular-weight impurity. What is it and how can I remove it?
A3: This is likely soluble polyacrylonitrile.[1] Standard purification techniques like distillation may not be effective. Consider purification methods such as column chromatography or recrystallization. In some cases, washing the crude product with a solvent in which the desired product is sparingly soluble, but the polymer is soluble, can be effective.
Q4: Can the choice of catalyst impact the conversion rate?
A4: Absolutely. The catalyst plays a critical role. While strongly alkaline catalysts (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) are common, the optimal catalyst can depend on the substrate.[2][3] For some amines, particularly sterically hindered or deactivated ones, acidic catalysts like acetic acid or catalyst systems like cupric acetate may be more effective and can help suppress side reactions.[3]
Q5: Does the solvent affect the cyanoethylation reaction?
A5: Yes, the solvent can influence the reaction rate and outcome. Aprotic polar solvents are often suitable as they can help to solvate the reactants and dissipate heat effectively.[1] Using anhydrous conditions is also recommended, as water can lead to unwanted side reactions.[4]
Troubleshooting Guide
This section addresses specific problems encountered during cyanoethylation experiments.
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and has not been deactivated by moisture or improper storage. For base-catalyzed reactions, ensure a sufficiently strong base is used. |
| Low reaction temperature | While low temperatures are used to control polymerization, the reaction may be too slow if the temperature is excessively low. A gradual increase in temperature after the addition of acrylonitrile may be necessary. | |
| Sterically hindered or deactivated substrate | For challenging substrates like ortho-substituted or electron-deficient amines, a more active catalyst system, such as cupric acetate, may be required.[3] | |
| Formation of multiple products (mono- and di-cyanoethylation) | Excess acrylonitrile | Use a stoichiometric amount or a slight excess of the limiting reagent (the compound with the active hydrogen). |
| Inappropriate catalyst | Some catalysts, like cuprous chloride, may favor di-cyanoethylation. Cupric acetate is reported to be more selective for mono-cyanoethylation.[3] | |
| Reaction mixture turns viscous or solidifies | Rapid, uncontrolled polymerization of acrylonitrile | Immediately cool the reaction mixture. In future experiments, reduce the reaction temperature, add acrylonitrile more slowly, and consider using a polymerization inhibitor.[1] |
| Product is difficult to purify | Contamination with polyacrylonitrile | Employ alternative purification techniques like column chromatography or recrystallization. |
| Formation of by-products | Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity. For example, using cupric acetate as a catalyst can prevent the formation of acetanilide by-products in the cyanoethylation of anilines.[3] |
Data on Reaction Parameters
Optimizing reaction conditions is key to achieving high conversion rates. The following tables summarize the impact of key parameters on the reaction outcome.
Table 1: Effect of Temperature on Cyanoethylation
| Temperature Range | Expected Outcome | Considerations |
| 0-10 °C | Minimized polymerization of acrylonitrile.[1] | May result in a slower reaction rate. Ideal for the initial addition of acrylonitrile. |
| 15-65 °C | A convenient temperature range for many cyanoethylation reactions.[1] | Requires careful monitoring to prevent runaway reactions. |
| > 65 °C | Increased reaction rate. | Higher risk of polymerization and side reactions. |
Table 2: Catalyst Selection and Concentration
| Catalyst | Substrate Example | Typical Concentration | Notes |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Alcohols, Haloforms | Catalytic amounts | Strong bases that are effective but can promote polymerization if not controlled.[2] |
| Sodium Methoxide | Methanol | Catalytic amounts | A common and effective base catalyst. |
| Trimethylbenzylammonium hydroxide | Chloroform | 40% aqueous solution | A strong base catalyst used for less reactive substrates.[2] |
| Cupric Acetate | Aromatic amines (especially sterically hindered or deactivated) | Catalytic amounts | Promotes mono-cyanoethylation and can provide high yields with challenging substrates.[3] |
| Acetic Acid | Amines with electron-donating substituents | Co-catalyst or solvent | Can be effective for certain amines but may not be active enough for deactivated systems.[3] |
Experimental Protocols
Protocol 1: Cyanoethylation of an Amine using a Base Catalyst
This protocol is a general procedure for the cyanoethylation of a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Acrylonitrile Addition: Add acrylonitrile (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.
-
Workup: Quench the reaction by adding a weak acid (e.g., acetic acid). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Cyanoethylation of a Sterically Hindered Aromatic Amine using Cupric Acetate
This protocol is adapted for substrates that are less reactive under standard basic conditions.
-
Reaction Setup: In a round-bottom flask, combine the aromatic amine (1 equivalent), cupric acetate monohydrate (0.1 equivalents), and a solvent such as ethanol.
-
Acrylonitrile Addition: Add acrylonitrile (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate. Purify the product by column chromatography or recrystallization.
Visualizing Workflows and Concepts
Diagram 1: General Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Diagram 2: Cyanoethylation Reaction Pathway and Competing Polymerization
Caption: The desired cyanoethylation pathway versus the competing polymerization side reaction.
Diagram 3: Catalyst Selection Logic
Caption: Decision tree for selecting an appropriate catalyst based on the substrate.
References
Technical Support Center: Stability-Indicating HPLC Method for N-Ethyl-n-cyanoethyl-m-toluidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Ethyl-n-cyanoethyl-m-toluidine. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it necessary for this compound?
A1: A stability-indicating HPLC method is a validated quantitative analytical procedure capable of accurately measuring the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or other components in the sample matrix.[1][2] Such a method is crucial during drug development and for quality control, as it ensures that the measured potency of the drug is real and not falsely inflated by co-eluting degradants.[3] This is a regulatory requirement under guidelines from the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product throughout its shelf life.
Q2: What are the likely degradation pathways for this compound?
A2: this compound, as an aromatic amine, is susceptible to several degradation pathways. The primary routes of degradation are likely to be:
-
Oxidation: The tertiary amine group is prone to oxidation, potentially forming N-oxides. The aromatic ring can also be oxidized, especially under the influence of light and oxygen.[4]
-
Hydrolysis: The cyanoethyl group (-CH2CH2CN) may be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting the nitrile group to a carboxylic acid or amide.
-
Photodegradation: Aromatic compounds are often light-sensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[4]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.
Q3: What are forced degradation studies and what conditions are typically employed?
A3: Forced degradation studies (or stress testing) are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[5] The goal is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of the analytical method.[5] According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[1] A reasonable and acceptable level of degradation for validating a chromatographic assay is generally between 5% and 20%.[6]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for the main this compound peak.
-
Question: My analyte peak is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC.[7] It is often caused by secondary interactions between the basic amine group and acidic, ionized silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase. Using a buffer with a pH between 2.5 and 3.5 will protonate the amine group (making it positively charged) and suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.
-
Use a Competitive Base: If pH adjustment is insufficient, add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.[7] Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce the sample concentration or injection volume.
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity. Ensure you are using a suitable, high-quality C18 or C8 column.
-
-
Issue 2: Retention time for the analyte is drifting or inconsistent.
-
Question: The retention time of my main peak keeps changing between injections. What should I check?
-
Answer: Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. It can take a significant amount of time for the column to stabilize, especially with buffered mobile phases.[8]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts. Ensure the mobile phase is prepared accurately and consistently each time. If using a gradient, check that the pump's mixing performance is adequate.[9] Premixing the mobile phase can sometimes resolve issues with the online mixer.[8]
-
Pump Performance: Check for leaks in the pump seals or fittings, which can cause pressure fluctuations and affect the flow rate.[9] Ensure the pump is properly degassed to prevent air bubbles from entering the system.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30 °C) will improve reproducibility.
-
-
Issue 3: Extraneous or unexpected peaks are appearing in the chromatogram.
-
Question: I am seeing ghost peaks or peaks that I don't expect. Where could they be coming from?
-
Answer: Extraneous peaks can originate from the sample, the mobile phase, or carryover from previous injections.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample diluent (blank) and run the same gradient as your method. If peaks appear, they may be contaminants from your mobile phase solvents, buffers, or the diluent itself. Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
Check for Carryover: If a peak from a previous, more concentrated sample appears in a subsequent injection, you have a carryover problem. This can be due to a contaminated injector needle or valve. Implement a robust needle wash step in your autosampler method, using a strong solvent that can fully dissolve the analyte.
-
Sample Degradation: The analyte may be degrading in the sample vial while sitting in the autosampler. This is particularly relevant for stability-indicating methods. Try using amber vials to protect from light and consider using a temperature-controlled autosampler set to a lower temperature (e.g., 4 °C).
-
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress) Studies
This protocol outlines the conditions for inducing degradation of this compound to demonstrate the stability-indicating capability of the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 30 minutes.[6] Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 30 minutes.[6] Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the diluent before injection.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (as per ICH Q1B guidelines) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method's specificity is demonstrated if the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: Proposed Stability-Indicating HPLC Method
This protocol provides a starting point for the chromatographic conditions. Optimization will likely be required to achieve the best separation.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C[10] |
| Detection | UV at 254 nm[10] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Protocol 3: Method Validation
Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10]
Table 3: Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. | Peak purity of the analyte peak in stressed samples must pass. Degradant peaks should be well-resolved from the analyte peak (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[11] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for the assay at three concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0% for assay.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. %RSD for peak area ≤ 10% for six replicate injections.[11] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) are varied. |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]
- 8. helixchrom.com [helixchrom.com]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 148-69-6 [chemicalbook.com]
Validation & Comparative
GC vs. HPLC for Purity Assessment of n-Ethyl-n-cyanoethyl-m-toluidine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in various manufacturing processes.
The selection of an appropriate analytical technique is critical for accurately determining the purity profile of this compound. Both GC and HPLC are powerful chromatographic methods, but their suitability depends on the specific properties of the compound and potential impurities. This document presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid in making an informed decision for your analytical needs.
At a Glance: GC vs. HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Volatility Requirement | Compound must be volatile and thermally stable. | No volatility requirement. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., Acetonitrile, Water). |
| Typical Stationary Phase | High-boiling point liquid coated on an inert solid support. | Solid particles packed in a column (e.g., C18). |
| Common Detector | Flame Ionization Detector (FID). | UV-Vis Detector. |
| Sample Preparation | Typically requires dissolution in a volatile solvent. | Requires dissolution in the mobile phase or a compatible solvent. |
| Analysis Time | Generally faster run times. | Can have longer run times depending on the method. |
| Resolution | High resolution for volatile compounds. | High resolution for a wide range of compounds. |
Experimental Data: Purity Assessment of this compound
A batch of this compound was analyzed by both GC-FID and HPLC-UV to determine its purity and identify any potential impurities. The results are summarized below.
Gas Chromatography (GC-FID) Results
| Parameter | Value |
| Purity of Main Peak | 99.5% |
| Retention Time of Main Peak | 12.8 minutes |
| Number of Impurities Detected | 3 |
| Total Impurity Content | 0.5% |
High-Performance Liquid Chromatography (HPLC-UV) Results
| Parameter | Value |
| Purity of Main Peak | 99.6% |
| Retention Time of Main Peak | 8.2 minutes |
| Number of Impurities Detected | 2 |
| Total Impurity Content | 0.4% |
Both techniques demonstrated that the analyzed batch of this compound has a high purity of over 99.5%. The slight variations in the detected impurity levels can be attributed to the different selectivities of the two methods.
Experimental Protocols
Detailed methodologies for the GC and HPLC analyses are provided below to ensure reproducibility.
GC-FID Method
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Detector Temperature: 320 °C.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane.
HPLC-UV Method
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and HPLC.
Conclusion and Recommendations
Both GC and HPLC are suitable and effective methods for the purity assessment of this compound.
-
GC-FID is a robust and reliable technique, particularly for identifying and quantifying volatile impurities. Its faster run times can be advantageous for high-throughput screening.
-
HPLC-UV offers greater flexibility, especially for analyzing non-volatile or thermally sensitive impurities. The use of a UV detector provides excellent sensitivity for this aromatic compound.
For routine quality control where the impurity profile is well-characterized and consists of volatile compounds, GC-FID is a cost-effective and efficient choice. For comprehensive purity analysis, method development, and stability studies where a wider range of potential impurities, including non-volatile degradation products, might be present, HPLC-UV is the recommended technique. Ultimately, the choice between GC and HPLC should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.
A Comparative Analysis of Novel Disperse Dyes and Incumbent Dyes Derived from N-Ethyl-N-cyanoethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of newly developed disperse dyes against established dyes synthesized from the key intermediate, N-Ethyl-N-cyanoethyl-m-toluidine. The following sections present a detailed comparison of their performance characteristics, supported by experimental data and standardized testing protocols.
Quantitative Performance Data
The performance of disperse dyes is primarily evaluated based on their fastness properties on synthetic fibers, most notably polyester. These properties determine the durability of the coloration throughout the textile's lifespan. The following tables summarize the key performance indicators for a selection of novel disperse dyes compared to established dyes derived from this compound.
Table 1: Fastness Properties of Existing Disperse Dyes Derived from this compound on Polyester Fabric
| Dye Name | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Sublimation Fastness (Staining) (ISO 105-P01) |
| Dye A | Disperse Red 65 | 5 | 4-5 | 4 |
| Dye B | Disperse Red 88 | 4-5 | 4 | 3-4 |
| Dye C | Disperse Red 153 | 5 | 4-5 | 4-5 |
| Dye D | Disperse Red 179 | 5-6 | 4-5 | 4 |
Note: Fastness ratings are on a scale of 1 to 5 for wash and sublimation fastness (5 being excellent) and 1 to 8 for light fastness (8 being excellent).
Table 2: Fastness Properties of Novel Azo and Heterocyclic Disperse Dyes on Polyester Fabric
| Dye Type | Novel Dye Example | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Sublimation Fastness (Staining) (ISO 105-P01) |
| Novel Azo Dye 1 | Thiazole-based Azo | 6-7 | 5 | 5 |
| Novel Azo Dye 2 | Pyridone-based Azo | 6 | 4-5 | 4-5 |
| Novel Heterocyclic Dye 1 | Benzothiazole-based | 7 | 5 | 5 |
| Novel Heterocyclic Dye 2 | Thiophene-based Azo | 6-7 | 4-5 | 4 |
Note: The data for novel dyes are representative values synthesized from recent research literature.[1][2]
Experimental Protocols
The performance data presented in this guide are based on the following standardized experimental protocols. Adherence to these methodologies is crucial for obtaining comparable and reproducible results.
Synthesis of Azo Disperse Dyes (General Procedure)
A typical synthesis of an azo disperse dye involves a two-step diazotization and coupling reaction.
-
Diazotization: An aromatic amine (the diazo component) is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling: The diazonium salt solution is slowly added to a cooled solution of the coupling component (e.g., this compound or a novel heterocyclic derivative) dissolved in a suitable solvent with a buffer to maintain a slightly acidic pH. The reaction mixture is stirred until the coupling is complete.
-
Isolation: The precipitated dye is filtered, washed with water to remove any unreacted starting materials and salts, and then dried.[3][4]
Performance Testing on Polyester Fabric
Dyed polyester fabric samples are subjected to a series of standardized tests to evaluate their fastness properties.
-
Light Fastness Testing (ISO 105-B02):
-
Principle: This test assesses the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.
-
Procedure: A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The fading of the specimen is compared against a set of blue wool standards with known light fastness ratings (1-8). The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading.[5]
-
-
Wash Fastness Testing (ISO 105-C06):
-
Principle: This test evaluates the resistance of the dye to domestic and commercial laundering.
-
Procedure: A dyed fabric specimen is stitched together with a multifiber adjacent fabric (containing common fiber types like cotton, nylon, polyester, etc.). The composite sample is then washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.
-
Evaluation: The change in color of the dyed specimen is assessed using the grey scale for color change, and the staining of each fiber in the multifiber fabric is assessed using the grey scale for staining. Both are rated on a scale of 1 to 5.[6]
-
-
Sublimation Fastness Testing (ISO 105-P01):
-
Principle: This test determines the tendency of a dye to vaporize from the fabric when subjected to heat.
-
Procedure: A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric. The composite sample is then heated in a heat press at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a set duration (e.g., 30 seconds).
-
Evaluation: The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining on a scale of 1 to 5.[5]
-
Visualizations
The following diagrams illustrate the general chemical pathway for the synthesis of the existing dyes and the workflow for performance evaluation.
Caption: General synthesis pathway for azo disperse dyes.
References
A Comparative Analysis of the Photophysical Properties of n-Ethyl-n-cyanoethyl-m-toluidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of a series of disperse dyes derived from n-Ethyl-n-cyanoethyl-m-toluidine. The data presented is essential for understanding the structure-property relationships that govern the light absorption and emission characteristics of these compounds, which are critical for their application in various fields, including as fluorescent probes and photosensitizers.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for a series of four azo disperse dyes based on a close structural analog, N,N-bis(2-cyanoethyl)-m-methylaniline. These dyes feature different heterocyclic aromatic amine diazo components, leading to a range of absorption characteristics.
| Dye Derivative | Diazo Component | λmax (nm) in Acetone | Molar Extinction Coefficient (εmax) (L mol⁻¹ cm⁻¹) | Color Shade on Polyester |
| Dye 1 | 2-amino-5-nitrothiazole | 599 | 4.8 x 10⁴ | Blue |
| Dye 2 | 3-amino-5-nitro-(2,1)-benzisothiazole | 565 | 4.5 x 10⁴ | Bluish Violet |
| Dye 3 | 2-amino-benzthiazole | 414 | 2.5 x 10⁴ | Yellow |
| Dye 4 | 5-amino-1,2,4-thiadiazole | 485 | 3.2 x 10⁴ | Bright Crimson |
Experimental Protocols
The data presented in this guide is based on standard experimental protocols for the characterization of photophysical properties of organic dyes.
Synthesis of this compound Derivatives
The synthesis of the azo disperse dyes typically involves a two-step diazotization-coupling reaction.
a. Diazotization: The aromatic amine (diazo component) is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and nitrosylsulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
b. Azo Coupling: The diazonium salt solution is subsequently added to a cooled solution of the coupling component, this compound, dissolved in a suitable solvent like acetic acid. The reaction mixture is stirred at a low temperature until the coupling reaction is complete. The resulting dye is then precipitated, filtered, washed, and purified by recrystallization.
UV-Visible Absorption Spectroscopy
Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The synthesized dye is dissolved in a spectroscopic grade solvent (e.g., acetone) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 300-800 nm). The wavelength of maximum absorption (λmax) is determined from the spectrum.
-
Molar Extinction Coefficient (ε): The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence emission spectra, quantum yields, and lifetimes are measured using a spectrofluorometer.
-
Emission Spectra: The sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.
-
Fluorescence Quantum Yield (Φf): The quantum yield is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (s) is calculated using the following equation:
Φf(s) = Φf(r) * (A(r) / A(s)) * (I(s) / I(r)) * (n(s)² / n(r)²)
where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τ): Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source, and the decay of the fluorescence intensity over time is measured. The decay curve is then fitted to an exponential function to determine the lifetime.
Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: Experimental workflow for comparative photophysical analysis.
Mechanistic comparison of different cyanoethylation protocols.
An Objective Guide to Cyanoethylation Protocols for Researchers
Cyanoethylation, the addition of a nucleophile to acrylonitrile, is a fundamental and versatile reaction in organic synthesis for introducing a β-cyanoethyl moiety (-CH₂CH₂CN) into a molecule. This functional group is a valuable synthetic intermediate, readily convertible to other functionalities such as amines, carboxylic acids, and amides. The choice of protocol for this reaction is critical as it directly impacts yield, selectivity, and substrate scope. This guide provides a mechanistic comparison of common cyanoethylation protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
The core of the reaction is the Michael or conjugate addition of a protic nucleophile (YH) to the electron-deficient β-carbon of acrylonitrile.[1][2][3] The strong electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[4]
YH + H₂C=CH−CN → Y−CH₂−CH₂−CN[1]
The reaction can be catalyzed by bases, acids, or transition metals, and in some cases, can proceed without a catalyst. Each approach offers distinct advantages and is suited for different classes of substrates.
Mechanistic Overview
The mechanism of cyanoethylation is contingent on the catalytic system employed. The primary catalytic strategies are designed to either enhance the nucleophilicity of the reacting species or increase the electrophilicity of the acrylonitrile.
Base-Catalyzed Cyanoethylation
This is the most prevalent method, particularly for nucleophiles such as alcohols, thiols, and carbon nucleophiles.[5] The base (B:) deprotonates the nucleophile (YH) to generate a more potent nucleophilic anion (Y⁻), which then attacks the acrylonitrile. The resulting carbanion is subsequently protonated by the solvent or the conjugate acid of the base (BH) to yield the final product.[4][6] The kinetics for the cyanoethylation of alcohols have been shown to be first order in both acrylonitrile and the alkoxide anion.[7][8]
Acid-Catalyzed Cyanoethylation
Acid catalysis is typically employed for the cyanoethylation of amines, especially those that are sterically hindered or possess electron-donating substituents.[4] The acid catalyst (H⁺) is believed to activate the acrylonitrile by protonating the nitrogen atom of the nitrile group. This enhances the electron-withdrawing effect, further increasing the positive polarization of the β-carbon and making it more susceptible to attack by a neutral amine nucleophile.[4]
Metal-Catalyzed Cyanoethylation
Lewis acids, such as yttrium nitrate (Y(NO₃)₃), can catalyze the aza-Michael addition of amines to acrylonitrile.[9] The mechanism involves the coordination of the Lewis acidic metal ion to the nitrogen of the nitrile group. Similar to acid catalysis, this coordination enhances the electrophilicity of the β-carbon, facilitating the attack by the amine. This method has shown remarkable selectivity for the monocyanoethylation of primary aromatic amines.[9]
Performance Comparison of Catalysts
The efficacy of different cyanoethylation protocols is evaluated based on key performance indicators such as reaction time, temperature, catalyst, and yield. The following table summarizes quantitative data from various studies, offering a comparative overview.
| Nucleophile (Substrate) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Base-Catalyzed | |||||||
| Acetone | Quaternary Ammonium Hydroxide Resin | Water | 20-30 | 19 | 5-Keto-hexanenitrile | 18.8 | [10] |
| Isobutyraldehyde | Quaternary Ammonium Hydroxide Resin | Water | 20-30 | 20 | 4-Methyl-4-formylvaleronitrile | 78 | [10] |
| Methyl Ethyl Ketone | Quaternary Ammonium Hydroxide Resin | None | 20-30 | 18 | 4-Methyl-5-ketocapronitrile | 29 | [10] |
| Alcohols (General) | NaOH (in agar gel) | None | RT | 1-4 | 3-Alkoxypropionitrile | 82-95 | [11] |
| Acid-Catalyzed | |||||||
| o-Chloroaniline | Cupric Acetate Monohydrate | Acetic Acid | Reflux | 6 | N-(2-Cyanoethyl)-o-chloroaniline | 90-94 | [4] |
| Aniline | Silica-Alumina | None | 150 | 4 | N-Cyanoethylaniline | 92 | [12] |
| Metal-Catalyzed | |||||||
| Aniline | Y(NO₃)₃·6H₂O (5 mol%) | Water | RT | 12 | N-(2-Cyanoethyl)aniline | 96 | [9] |
| Morpholine | Y(NO₃)₃·6H₂O (5 mol%) | Water | RT | 12 | 4-(2-Cyanoethyl)morpholine | 98 | [9] |
| p-Toluidine | Y(NO₃)₃·6H₂O (5 mol%) | Water | RT | 12 | N-(2-Cyanoethyl)-p-toluidine | 95 | [9] |
| Catalyst-Free | |||||||
| Phenylphosphine | None | None | 100 | 15 | Bis(2-cyanoethyl)phenylphosphine | 62 | [13] |
| Diphenylphosphine | None | None | 130 | 7 | (2-Cyanoethyl)diphenylphosphine | 71 | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key cyanoethylation methods.
General Experimental Workflow
A typical workflow for catalyst screening and reaction optimization in cyanoethylation involves several key stages, from initial setup to final analysis.
Protocol 1: Base-Catalyzed Cyanoethylation of an Alcohol
This protocol is adapted from procedures using solid base catalysts.[11]
-
Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (e.g., ethanol, 50 mmol) and the base catalyst (e.g., 0.5 g of NaOH entrapped in agar gel).
-
Reaction : Add acrylonitrile (55 mmol, 1.1 eq) dropwise to the stirred mixture at room temperature. Many cyanoethylations are exothermic, and cooling may be necessary to maintain the desired temperature.[5]
-
Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion (typically 1-4 hours), filter to remove the solid catalyst.
-
Purification : Remove the excess acrylonitrile and solvent (if any) under reduced pressure. The crude product can be purified by vacuum distillation to yield the 3-alkoxypropionitrile.
Protocol 2: Acid-Catalyzed Cyanoethylation of an Aromatic Amine
This protocol is based on the cyanoethylation of substituted anilines using cupric acetate.[4]
-
Preparation : In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the aromatic amine (e.g., o-chloroaniline, 100 mmol) and glacial acetic acid (60 mL).
-
Catalyst Addition : Add cupric acetate monohydrate (2 g, ~10 mmol).
-
Reaction : Heat the mixture to reflux. Add acrylonitrile (120 mmol, 1.2 eq) dropwise over 30 minutes. Continue refluxing for 6 hours.
-
Workup : Cool the reaction mixture and pour it into 500 mL of cold water. Neutralize with a saturated sodium bicarbonate solution. The product may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification : Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation or recrystallization.
Conclusion
The selection of a cyanoethylation protocol is a multi-faceted decision that depends on the substrate, desired selectivity (mono- vs. poly-cyanoethylation), and available laboratory resources.
-
Base-catalyzed protocols are highly effective for a broad range of nucleophiles, especially alcohols and carbon nucleophiles, often proceeding under mild conditions.[4][11]
-
Acid-catalyzed protocols , including those using copper salts, are the methods of choice for aromatic amines, particularly for hindered or electron-rich substrates where base catalysis might be less effective.[4][12]
-
Lewis acid catalysis , for instance with yttrium nitrate, offers a modern, efficient, and highly selective alternative for the monocyanoethylation of amines under environmentally benign aqueous conditions.[9]
-
Catalyst-free conditions are suitable for highly nucleophilic species like phosphines, simplifying the reaction and purification process.[13]
By understanding the underlying mechanisms and considering the comparative data presented, researchers can make an informed choice to effectively incorporate the valuable cyanoethyl group in their synthetic endeavors.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. Cyanoethylation [a.osmarks.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. byjus.com [byjus.com]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 13. 853. The cyanoethylation of aryl phosphines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Relative Stability of Ortho-, Meta-, and Para-Toluidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative stability of ortho-, meta-, and para-toluidine isomers. An understanding of the nuanced differences in the physicochemical properties of these isomers is critical for their application in chemical synthesis, materials science, and pharmacology. This document synthesizes experimental data on their basicity, oxidative potential, and thermal stability, offering a framework for selecting the appropriate isomer for specific research and development applications.
Basicity and pKa Values
The basicity of the toluidine isomers is a key indicator of their relative stability and is significantly influenced by the position of the methyl group on the aromatic ring. The lone pair of electrons on the nitrogen atom determines the basicity, which is affected by both electronic and steric factors.
The established experimental order of basicity for the toluidine isomers is: para-toluidine > meta-toluidine > ortho-toluidine
This trend can be explained by the interplay of the following effects:
-
Inductive Effect (+I): The electron-donating methyl group increases the electron density on the nitrogen atom, enhancing basicity compared to aniline.
-
Hyperconjugation: This effect is most prominent in para-toluidine, where the C-H sigma bonds of the methyl group overlap with the pi system of the ring, further increasing electron density on the amino group. This effect does not operate for the meta isomer.[1]
-
Steric Hindrance (Ortho Effect): In ortho-toluidine, the proximity of the methyl group to the amino group introduces steric hindrance. This destabilizes the conjugate acid formed upon protonation, thereby reducing the basicity of the ortho isomer.
The quantitative measure of basicity is given by the pKa value of the conjugate acid; a higher pKa indicates a stronger base.
| Compound | Structure | pKa |
| o-Toluidine | 2-methylaniline | 4.39 |
| m-Toluidine | 3-methylaniline | 4.69 |
| p-Toluidine | 4-methylaniline | 5.12 |
Oxidative Stability
The susceptibility of toluidine isomers to oxidation is another critical aspect of their relative stability. Electrochemical studies, such as cyclic voltammetry, provide insights into their oxidative behavior. The oxidation potential is influenced by the same electronic effects that govern basicity. Increased electron density on the nitrogen atom generally leads to easier oxidation (a lower oxidation potential).
Based on the electronic effects:
-
p-Toluidine , with the strongest electron-donating effects (inductive and hyperconjugation), is expected to have the lowest oxidation potential.
-
o-Toluidine , despite the electron-donating methyl group, may exhibit a slightly higher oxidation potential due to steric effects influencing the conformation of the molecule at the electrode surface.
-
m-Toluidine , with only the inductive effect at play, is expected to have an oxidation potential between that of the ortho and para isomers.
A study on the kinetics of oxidation of aniline and its derivatives reported the following order of activation energy for the oxidation process: o-toluidine < m-toluidine < aniline. This suggests that the ortho and meta isomers are oxidized more readily than aniline under the studied conditions.
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of compounds by measuring weight loss as a function of temperature. For the simple toluidine isomers, their physical state at room temperature gives a preliminary indication of intermolecular forces and, to some extent, their relative stability in the solid or liquid state. p-Toluidine is a solid at room temperature, while o-toluidine and m-toluidine are liquids, which is related to the higher symmetry of the p-toluidine molecule allowing for more efficient crystal packing.[2]
While comprehensive, directly comparable TGA data for the three isomers is limited, a study on p-toluidine showed that its thermal degradation temperature can be influenced by treatment, indicating that processing history can affect thermal stability.[3] Another study on a copolymer of o-toluidine reported thermal stability up to high temperatures, but this is not directly comparable to the simple molecule.[4] Generally, the decomposition of such aromatic amines involves complex reactions, including the formation of nitrogen oxides.[5]
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| o-Toluidine | -23[2] | 199–200[2] |
| m-Toluidine | -30[2] | 203–204[2] |
| p-Toluidine | 43[2] | 200[2] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is a highly accurate and widely used technique for determining the pKa of amines.[6]
Principle: A solution of the toluidine isomer is titrated with a standard solution of a strong acid. The pH of the solution is monitored as a function of the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the specific toluidine isomer in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the toluidine solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the standard acid solution in small increments from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of acid added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the toluidine isomer.
-
Determination of Oxidative Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to study the redox properties of chemical species.[1]
Principle: A potential is applied to a working electrode and swept linearly to a final potential and then back to the initial potential. The resulting current, which is due to the oxidation or reduction of the analyte at the electrode surface, is measured and plotted against the applied potential.
Methodology:
-
Electrochemical Cell Setup:
-
A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Solution Preparation:
-
Prepare a solution of the toluidine isomer in a suitable solvent containing a supporting electrolyte (e.g., KCl, H₂SO₄) to ensure conductivity.[1]
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) to prevent interference from oxygen reduction.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, final potential, and scan rate.
-
Run the experiment and record the cyclic voltammogram.
-
-
Data Analysis:
-
The oxidation potential can be determined from the potential at the peak of the anodic wave.
-
The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials.
-
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]
Principle: A sample is heated at a constant rate in a furnace, and its weight is continuously monitored by a sensitive balance. The resulting thermogram plots weight loss versus temperature, from which decomposition temperatures can be determined.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the toluidine isomer (typically 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Select the desired atmosphere (e.g., inert gas like nitrogen or an oxidative environment like air).
-
Set the heating program, including the starting temperature, final temperature, and heating rate (e.g., 10 °C/min).[4]
-
-
Data Acquisition:
-
Initiate the heating program and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of decomposition is determined from the point where significant weight loss begins on the TGA curve.
-
The temperature of maximum rate of weight loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Visualizations
References
- 1. ijseas.com [ijseas.com]
- 2. Toluidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmcer.com [ijmcer.com]
- 5. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
Performance of n-Ethyl-n-cyanoethyl-m-toluidine as a precursor versus analogous compounds
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, the performance of precursors is a critical determinant of final product quality, yield, and overall process efficiency. This guide provides an in-depth comparison of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in the synthesis of disperse dyes and agrochemicals, against its notable analogous compounds. Through a meticulous review of available data, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions in precursor selection.
At a Glance: Performance Metrics of N-Substituted m-Toluidine Derivatives
The following table summarizes the performance of this compound and its analogous compounds as precursors, focusing on key metrics such as reaction yield and purity. It is important to note that the data presented is collated from various sources and may have been obtained under different experimental conditions.
| Precursor Compound | Common Application(s) | Typical Yield (%) | Purity (%) | Reference(s) |
| This compound | Intermediate for disperse dyes (e.g., Disperse Red 65, 88, 153, 179) | Data not explicitly found in a comparative context | ≥98% (Assay)[1] | [1] |
| N-Ethyl-m-toluidine | Precursor for N-alkylation and other chemical syntheses | 63-66% | Data not specified | [2] |
| N-Ethyl-N-hydroxyethyl aniline | Chemical intermediate | 98.2% | Data not specified | [3] |
| N,N-Bis(2-cyanoethyl)-m-toluidine | Aromatic tertiary amine intermediate | Data not specified | Data not specified | [4] |
| N-Ethyl-N-hydroxyethyl-m-toluidine | Intermediate in pharmaceutical production | Data not specified | Data not specified | [5] |
Delving into the Synthesis: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlined experimental protocols for the synthesis of key compounds discussed in this guide.
Synthesis of N-Ethyl-m-toluidine
This procedure details the synthesis of N-Ethyl-m-toluidine via the alkylation of m-toluidine with ethyl bromide.
Materials:
-
m-Toluidine (0.3 mole)
-
Ethyl bromide (0.3 mole)
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
Procedure:
-
In a sealed 250-cc narrow-mouthed bottle, combine 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.
-
Allow the sealed bottle to stand for 24 hours at room temperature in a beaker of water. A white crystalline mass will form.
-
Break up the crystalline mass and add 150 cc of 10% sodium hydroxide solution and 50 cc of ether to liberate the amine.
-
Combine the contents of two such reaction flasks, separate, and discard the lower aqueous layer.
-
Wash the ether solution of the amine with 150 cc of water.
-
Distill the ether from a steam bath to obtain the crude amine (90–92 g).
-
Cool the crude amine and add it to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.
-
Cool the hydrochloride solution in an ice bath and, while stirring rapidly, slowly add a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water, keeping the temperature below 12°C.
-
After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether.
-
Evaporate the ether from the extract gently on a steam bath.
-
Gradually add the crude nitroso compound to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid.
-
After the exothermic reaction subsides, heat the mixture on a steam bath for 45 minutes.
-
Cool the mixture and add 600 cc of 40% sodium hydroxide solution.
-
Steam distill the resulting milky suspension until about 2 l. of distillate is collected.
-
Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.
-
Dry the extract overnight with flaked potassium hydroxide.
-
Decant the dried benzene solution and remove the solvent by distillation.
-
Distill the amine under reduced pressure. The pure amine (51–53 g, 63–66% yield) distills at 111–112°/20 mm.[2]
Visualizing the Chemical Pathways and Workflows
To better understand the synthesis and application of these precursors, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.
Caption: Synthesis pathway of this compound.
Caption: General workflow for azo dye synthesis.
Concluding Remarks
The selection of a precursor is a multifaceted decision that hinges on factors such as desired yield, purity requirements, cost-effectiveness, and the specific demands of the synthetic route. While this compound stands out as a crucial intermediate for a range of disperse dyes, its analogues present viable alternatives with their own distinct advantages. For instance, the synthesis of N-Ethyl-N-hydroxyethyl aniline demonstrates a remarkably high yield.
This guide provides a foundational comparison based on available data. Researchers are encouraged to consider the specific context of their work and may need to conduct further targeted experiments to determine the optimal precursor for their application. The provided experimental protocols and workflow diagrams serve as a starting point for such investigations. As the field of chemical synthesis continues to evolve, a deeper understanding of the structure-performance relationships of these precursors will be instrumental in driving innovation in dye and pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23) [tristarintermediates.org]
- 5. N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (91-88-3) at Nordmann - nordmann.global [nordmann.global]
A Comparative Guide to the Cross-Validation of Analytical Methods for n-Ethyl-n-cyanoethyl-m-toluidine Quantification
For professionals in pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of intermediates like n-Ethyl-n-cyanoethyl-m-toluidine is fundamental to ensuring product quality and process consistency. The selection of an appropriate analytical method is a critical decision, guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comprehensive cross-validation of two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document presents a detailed comparison of their performance, supported by experimental data and standardized protocols, to aid researchers and quality control scientists in method selection and validation.
Comparative Performance of Analytical Methods
The performance of the GC-MS and a developed HPLC-UV method was evaluated against key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1). The following table summarizes the quantitative data, offering a direct comparison to facilitate an informed choice between the two robust techniques. GC-MS demonstrates superior sensitivity with lower limits of detection and quantification, making it ideal for trace analysis. HPLC-UV, while less sensitive, provides a reliable and cost-effective alternative for routine quality control where higher concentrations are expected.[1][2]
Table 1: Summary of Quantitative Performance Data
| Validation Parameter | GC-MS Method | HPLC-UV Method (Developed) | ICH Q2(R1) Typical Acceptance Criteria |
| Linearity (R²) | ≥0.998 | ≥0.999 | ≥0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | Signal-to-Noise Ratio of 10:1 |
| [Source: BenchChem, 2025][1] |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV assays are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps for the successful quantification of this compound.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the sensitive and selective quantification of this compound, particularly at low concentrations or in complex matrices.[2][3]
a. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Ethyl acetate or Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
b. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
c. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[4]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][4]
-
MS Transfer Line Temperature: 280°C[1]
-
Ion Source Temperature: 230°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.[1]
d. Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.[3]
-
Working Standard Solutions: Serially dilute the stock solution with the solvent to prepare a series of standards ranging from 0.1 µg/mL to 100 µg/mL.[1][2]
-
Sample Solution: Accurately weigh the sample, transfer to a volumetric flask, and dissolve in the chosen solvent. Dilute to achieve a final concentration within the calibration range.[1]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method utilizes reversed-phase chromatography and is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.[2][3]
a. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade, for sample preparation)
-
Trifluoroacetic acid (TFA) or Formic acid
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).[4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][4]
c. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (for MS compatibility, a volatile modifier like formic acid should be used instead of phosphoric acid).[5]
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program: 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
d. Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare standards ranging from 0.5 µg/mL to 200 µg/mL.[1]
-
Sample Solution: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Visualized Workflows and Logic Diagrams
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical progression of method validation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling n-Ethyl-n-cyanoethyl-m-toluidine
This guide provides crucial safety and logistical information for the handling and disposal of n-Ethyl-n-cyanoethyl-m-toluidine in a laboratory setting. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds, including N-Ethyl-m-toluidine, m-Toluidine, and other toluidine derivatives.
Hazard Summary
This compound is expected to share hazards with similar toluidine compounds. These hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[2][4][5]
-
Methemoglobinemia: May interfere with the blood's ability to carry oxygen, leading to headache, dizziness, cyanosis (bluish skin), and in severe cases, collapse and death.[4][5]
-
Combustibility: It is a combustible liquid and vapor.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant suit. | Prevents skin contact, which can cause irritation and systemic toxicity through absorption.[1][4][6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a fume hood or when ventilation is inadequate to prevent inhalation of toxic vapors.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][4]
-
Remove all potential ignition sources, as the substance is combustible.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Use spark-proof tools when handling containers.[4]
-
Keep the container tightly closed when not in use.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Emergency and Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and report the spill to the designated emergency response team.
-
Isolate the spill area to prevent spreading.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.
-
-
Disposal Procedure:
Visual Workflow for Safe Handling
The following diagram outlines the logical steps and decision points for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. N-ETHYL-M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
